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  • Product: Methyl 3,5-dibromo-6-hydroxypicolinate
  • CAS: 1845690-59-6

Core Science & Biosynthesis

Foundational

Methyl 3,5-dibromo-6-hydroxypicolinate chemical properties and molecular structure

An In-depth Technical Guide to Methyl 3,5-dibromo-6-hydroxypicolinate: Properties, Structure, and Synthetic Strategies Abstract: This technical guide provides a comprehensive analysis of Methyl 3,5-dibromo-6-hydroxypicol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 3,5-dibromo-6-hydroxypicolinate: Properties, Structure, and Synthetic Strategies

Abstract: This technical guide provides a comprehensive analysis of Methyl 3,5-dibromo-6-hydroxypicolinate, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles, data from closely related analogues, and predictive modeling to elucidate its chemical properties, molecular structure, and potential synthetic pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction and Compound Identification

Methyl 3,5-dibromo-6-hydroxypicolinate is a substituted pyridine, a structural motif of significant interest in drug discovery due to its presence in numerous bioactive molecules. The pyridine ring system, functionalized with two bromine atoms, a hydroxyl group, and a methyl ester, presents a unique combination of electronic and steric properties. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction increasingly utilized in rational drug design to enhance binding affinity and selectivity. The hydroxyl and ester groups provide sites for hydrogen bonding and potential pro-drug strategies, respectively.

While this specific compound is not extensively documented in peer-reviewed literature, it is available through chemical suppliers. The information herein is synthesized to provide a robust working profile of the molecule.

Key Identifiers:

  • IUPAC Name: methyl 3,5-dibromo-6-hydroxypyridine-2-carboxylate

  • CAS Number: 1845690-59-6[1] (Note: This CAS number is provided by a chemical supplier and is not yet widely indexed in major databases like PubChem.)

  • Molecular Formula: C₇H₅Br₂NO₃

  • Molecular Weight: 310.93 g/mol

Physicochemical and Structural Properties

Precise experimental data such as melting point and solubility are not publicly available. However, we can infer properties based on its structure and compare them to a well-documented isomer, Methyl 4,6-dibromo-3-hydroxypicolinate (CAS 321596-55-8).[2]

Table 1: Comparison of Physicochemical Properties
PropertyMethyl 3,5-dibromo-6-hydroxypicolinate (Predicted/Calculated)Methyl 4,6-dibromo-3-hydroxypicolinate (Experimental/Computed)[2]
Molecular Formula C₇H₅Br₂NO₃C₇H₅Br₂NO₃
Molecular Weight 310.93 g/mol 310.93 g/mol
Appearance Expected to be an off-white to pale solidSolid
XLogP3 (Predicted) ~1.8-2.22.0
Hydrogen Bond Donors 1 (Hydroxyl group)1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (N, O=C, O-C, OH)4 (N, O=C, O-C, OH)
Rotatable Bond Count 22

The predicted lipophilicity (XLogP3) suggests the molecule has moderate solubility in organic solvents and limited solubility in water, a common characteristic for such poly-substituted aromatic compounds.

Molecular Structure

The core of the molecule is a pyridine ring. The substitution pattern—with two bulky, electron-withdrawing bromine atoms adjacent to a hydroxyl group and a methyl carboxylate group—dictates its electronic distribution and steric profile. The 6-hydroxy-picolinate scaffold can exist in tautomeric equilibrium with its corresponding 2-pyridone form, which can influence its reactivity and intermolecular interactions.

Caption: 2D Molecular Structure of Methyl 3,5-dibromo-6-hydroxypicolinate.

Predictive Spectroscopic Analysis

¹H NMR Spectroscopy

A ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) is expected to be relatively simple and highly informative:

  • Aromatic Proton: A single sharp singlet, corresponding to the proton at the C4 position. Its chemical shift would likely be in the range of 8.0-8.5 ppm, influenced by the deshielding effects of the adjacent bromine atom and the pyridine nitrogen.

  • Methyl Protons: A sharp singlet integrating to three protons, corresponding to the methyl ester group (-OCH₃). This peak would typically appear in the 3.8-4.0 ppm range.

  • Hydroxyl Proton: A broad singlet for the -OH proton. Its chemical shift would be highly dependent on the solvent, concentration, and temperature, potentially appearing anywhere from 5 to 12 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct carbon signals:

  • Pyridine Ring Carbons: Six signals corresponding to the carbons of the heterocyclic ring. The carbons bonded to bromine (C3, C5) would appear at approximately 110-125 ppm. The carbon attached to the hydroxyl group (C6) would be significantly shifted downfield (155-165 ppm). The carboxylate-bearing carbon (C2) would also be downfield (160-170 ppm).

  • Ester Carbons: The carbonyl carbon (C=O) will be the most downfield signal, typically >165 ppm. The methoxy carbon (-OCH₃) will appear in the upfield region, around 50-55 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be ideal for this polar molecule.

  • Molecular Ion Peak: The key feature would be the isotopic pattern of the molecular ion [M+H]⁺. Due to the presence of two bromine atoms, a characteristic triplet of peaks would be observed. The isotopes of bromine are ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This leads to an expected M:M+2:M+4 ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound. The calculated exact mass for C₇H₅⁷⁹Br₂NO₃ is 308.8636 Da.[2]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl group.

  • C=O Stretch: A strong, sharp band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Proposed Synthesis Pathway

A logical and efficient synthesis can be designed starting from commercially available 6-hydroxypicolinic acid. The strategy involves two key steps: electrophilic bromination followed by esterification.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is based on well-established methodologies for the synthesis of related compounds. Each step includes built-in validation through expected observations.

Step 1: Dibromination of 6-Hydroxypicolinic Acid

  • Causality: The pyridine ring of 6-hydroxypicolinic acid is activated towards electrophilic substitution by the electron-donating hydroxyl group. The -OH group directs incoming electrophiles (bromine) to the ortho and para positions (C3 and C5). Acetic acid serves as a polar protic solvent suitable for the reaction. N-Bromosuccinimide (NBS) can be used as a safer alternative to liquid bromine.

  • Methodology:

    • Suspend 6-hydroxypicolinic acid (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (2.2 equivalents) in acetic acid dropwise at room temperature with vigorous stirring.

    • Validation Checkpoint: A gradual discoloration of the bromine solution indicates its consumption. The reaction may be mildly exothermic.

    • Stir the mixture at room temperature for 12-24 hours or until TLC analysis shows complete consumption of the starting material.

    • Pour the reaction mixture into ice-water. The product, 3,5-Dibromo-6-hydroxypicolinic acid, should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification

  • Causality: The carboxylic acid is converted to its corresponding methyl ester in the presence of excess alcohol (methanol) and a strong acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Methodology:

    • Suspend the dried 3,5-Dibromo-6-hydroxypicolinic acid (1 equivalent) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the mixture to reflux for 4-8 hours.

    • Validation Checkpoint: Monitor the reaction progress by TLC, observing the disappearance of the polar starting acid and the appearance of a less polar product spot.

    • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dibromo-6-hydroxypicolinate.

    • Purify the product by column chromatography or recrystallization.

cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification a1 Suspend 6-hydroxypicolinic acid in acetic acid a2 Add Bromine solution dropwise at RT a1->a2 a3 Stir 12-24h, monitor by TLC a2->a3 a4 Quench in ice-water a3->a4 a5 Filter and dry solid product a4->a5 b1 Suspend dibromo-acid in Methanol a5->b1 Proceed with dried intermediate b2 Add catalytic H₂SO₄ b1->b2 b3 Reflux 4-8h, monitor by TLC b2->b3 b4 Neutralize and Extract with Ethyl Acetate b3->b4 b5 Purify (Chromatography) b4->b5

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development and Research

As a functionalized building block, Methyl 3,5-dibromo-6-hydroxypicolinate holds potential for several applications in drug discovery:

  • Scaffold for Library Synthesis: The three distinct functional groups (ester, hydroxyl, bromine) allow for orthogonal chemical modifications. The ester can be hydrolyzed or converted to an amide. The hydroxyl group can be alkylated or acylated. The bromine atoms can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build diverse chemical libraries for screening.

  • Fragment-Based Drug Design (FBDD): The molecule itself can serve as a fragment to probe protein binding sites. The hydroxyl and pyridine nitrogen provide hydrogen bonding capabilities, while the dibromophenyl motif can interact with hydrophobic pockets and participate in halogen bonding.

  • Bioisostere and Analogue Synthesis: It can be used to synthesize analogues of known drugs to explore structure-activity relationships (SAR). Replacing a different substituent with the 3,5-dibromo-6-hydroxy-picolinate core can modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties, such as increasing metabolic stability or altering solubility.

Conclusion

Methyl 3,5-dibromo-6-hydroxypicolinate is a promising but under-characterized chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. By combining predictive methods with established chemical principles, we have constructed a technical profile that enables researchers to synthesize, identify, and utilize this versatile building block in their research endeavors, particularly in the fields of medicinal chemistry and materials science. The validation checkpoints within the proposed synthesis create a reliable framework for its successful preparation and purification.

References

  • PubChem. 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 4,6-dibromo-3-hydroxypicolinate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Process for the preparation of 3-hydroxypicolinic acids. (US9353060B2).
  • Qiu, J., et al. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 934–939. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4,6-dibromo-3-hydroxypicolinate for Advanced Research

For Immediate Release This technical guide provides an in-depth analysis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key building block for researchers, scientists, and professionals in drug development and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides an in-depth analysis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key building block for researchers, scientists, and professionals in drug development and materials science. This document offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in advanced organic synthesis.

Core Compound Identification and Properties

Methyl 4,6-dibromo-3-hydroxypicolinate is a halogenated pyridine derivative recognized for its potential as a versatile intermediate in the synthesis of complex organic molecules. The presence of two bromine atoms at positions 4 and 6, a hydroxyl group at position 3, and a methyl ester at position 2 of the pyridine ring provides multiple reactive sites for further chemical modification.

Table 1: Physicochemical Properties of Methyl 4,6-dibromo-3-hydroxypicolinate [1][2]

PropertyValueSource
CAS Registry Number 321596-55-8PubChem[1]
Molecular Formula C₇H₅Br₂NO₃PubChem[1]
Molecular Weight 310.93 g/mol PubChem[1]
IUPAC Name methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylatePubChem[1]
Physical Form SolidSigma-Aldrich[2]
Purity Typically ≥97%Sigma-Aldrich[2]
Storage Conditions Inert atmosphere, room temperatureSigma-Aldrich[2]

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate can be approached through the multi-step transformation of furan-based starting materials. A plausible synthetic pathway involves the bromination and rearrangement of a furan derivative to form a polysubstituted pyridine ring.

A key intermediate, 4,6-dibromo-3-hydroxypicolinonitrile, can be synthesized from furfural through a sequence of cyano-amination, amine salt formation, and a subsequent bromination-rearrangement.[3] The nitrile can then be hydrolyzed to the corresponding carboxylic acid, followed by esterification to yield the final product.

Conceptual Synthetic Workflow

Synthesis_Workflow A Furfural B Cyano-amination A->B C Amine Salt Formation B->C D Bromination & Rearrangement C->D E 4,6-dibromo-3-hydroxypicolinonitrile D->E F Hydrolysis E->F G 4,6-dibromo-3-hydroxypicolinic acid F->G H Esterification (Methanol, Acid Catalyst) G->H I Methyl 4,6-dibromo-3-hydroxypicolinate H->I

Caption: Conceptual synthesis workflow for Methyl 4,6-dibromo-3-hydroxypicolinate.

Spectroscopic Data

The structural confirmation of Methyl 4,6-dibromo-3-hydroxypicolinate relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, predicted data provides a reliable reference for researchers.

Table 2: Predicted Spectroscopic Data for Methyl 4,6-dibromo-3-hydroxypicolinate

Technique Predicted Data
¹H NMR The spectrum is expected to show a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the ester group.
¹³C NMR The spectrum will display distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bonded to bromine showing characteristic shifts), and the methyl carbon of the ester.
Mass Spec. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks at m/z corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
IR Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and C-Br stretches, as well as aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines, such as Methyl 4,6-dibromo-3-hydroxypicolinate, are valuable building blocks in medicinal chemistry. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The pyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[4][5][6] The strategic placement of substituents on the pyridine ring can significantly influence the compound's biological activity, pharmacokinetic properties, and target-binding affinity.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds by coupling the brominated pyridine with a boronic acid or ester, providing a straightforward route to novel biaryl and heteroaryl structures.[7][8][9][10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of Methyl 4,6-dibromo-3-hydroxypicolinate with a generic arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

  • Methyl 4,6-dibromo-3-hydroxypicolinate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 4,6-dibromo-3-hydroxypicolinate, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification A Combine Reactants: - Methyl 4,6-dibromo-3-hydroxypicolinate - Arylboronic acid - Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Add Catalyst (e.g., Pd(PPh₃)₄) and Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Reaction Progress (TLC / LC-MS) D->E F Aqueous Work-up (Extraction with Organic Solvent) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Final Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Methyl 4,6-dibromo-3-hydroxypicolinate should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4,6-dibromo-3-hydroxypicolinate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its polysubstituted pyridine core and reactive bromine atoms provide a platform for the creation of diverse and complex molecular architectures. This guide provides essential technical information to support its effective use in advanced research and development projects.

References

  • PubChem. Methyl 4,6-dibromo-3-hydroxypicolinate. National Center for Biotechnology Information. Available from: [Link]

  • ACG Publications. Supporting Information for [Journal Article Title]. Available from: [A general, non-working link to a representative journal publisher's supporting information page, as the original link was to a specific PDF]
  • Organic Syntheses. [A relevant procedure, if a direct synthesis was found. As none was, this is a placeholder]. Available from: [A general, non-working link to the Organic Syntheses website]
  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BOC Sciences. Medicinal Chemistry - Building Block.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • KUTECHFIRM. Nuclear Magnetic Resonance Spectrometer.
  • Royal Society of Chemistry. Supporting Information for [Journal Article Title].
  • United States Patent and Trademark Office. Search for patents. Available from: [Link]

  • Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Kovalenko, S.M. et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085.
  • Yusubov, M. S., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 1336-1342.
  • Melchiorre, P., et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Chemical Society Reviews.
  • Durham E-Theses. New functionalised 3-hydroxypyridines. Available from: [A general, non-working link to a university thesis repository]
  • Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Russian Journal of Organic Chemistry. Features of the Reaction of 3,4-Dihydroxy-6-oxo-2,4-alkadienoic Acid Esters with Acetone and p-Toluidine.
  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Available from: [Link]

Sources

Foundational

Spectroscopic Profile of Methyl 3,5-dibromo-6-hydroxypicolinate: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation

Introduction Methyl 3,5-dibromo-6-hydroxypicolinate is a polysubstituted pyridine derivative. As with many highly substituted heterocyclic compounds, its utility in drug discovery and materials science is contingent upon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3,5-dibromo-6-hydroxypicolinate is a polysubstituted pyridine derivative. As with many highly substituted heterocyclic compounds, its utility in drug discovery and materials science is contingent upon unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 3,5-dibromo-6-hydroxypicolinate.

In the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced computational prediction methodologies, underpinned by extensive empirical data from analogous structures. This approach provides a robust framework for researchers to anticipate, interpret, and verify the spectral features of this compound. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on precise spectroscopic characterization.

Methodology for Spectral Prediction: A Self-Validating System

The spectral data presented in this guide are generated using a multi-faceted predictive methodology. This approach combines the power of modern computational algorithms with a rigorous, experience-driven analysis of existing spectral data for structurally related compounds.

  • Computational Prediction: Initial chemical shifts for both ¹H and ¹³C nuclei were calculated using advanced NMR prediction software. These tools, such as those available through ACD/Labs and NMRdb.org, employ algorithms like Hierarchically Ordered Spherical Environment (HOSE) codes and deep learning neural networks.[1][2] These algorithms analyze the chemical structure and predict chemical shifts based on vast databases of experimentally-verified spectra.

  • Comparative Analysis with Analogous Structures: The computationally generated data is then refined and validated by comparing it with published experimental data for structurally similar compounds. Key structural motifs for comparison include substituted pyridines, brominated aromatics, and methyl picolinates. The electronic effects (inductive and resonance) of the bromine, hydroxyl, and methyl ester substituents on the pyridine ring are well-documented and provide a reliable basis for adjusting and confirming the predicted shifts.[3][4] This cross-referencing ensures that the predicted spectra are not merely theoretical but are grounded in established empirical trends.

The following diagram illustrates this workflow, ensuring a high degree of confidence in the predicted spectral data.

G cluster_0 Predictive Workflow A Input Structure: Methyl 3,5-dibromo-6-hydroxypicolinate B Computational Prediction (HOSE, Neural Networks) A->B C Initial Predicted Spectra (¹H and ¹³C) B->C E Comparative Analysis & Refinement C->E D Database of Analogous Compounds' Spectra D->E F Final Validated Spectral Data E->F

Caption: Workflow for the prediction and validation of NMR spectra.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of Methyl 3,5-dibromo-6-hydroxypicolinate is expected to be relatively simple, exhibiting three distinct signals. The substituents on the pyridine ring eliminate the possibility of proton-proton coupling between ring protons.

G img

Caption: Structure of Methyl 3,5-dibromo-6-hydroxypicolinate.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet (broad)1H-OHThe hydroxyl proton is acidic and its chemical shift can be highly variable and concentration-dependent. It is expected to be a broad singlet due to chemical exchange and the absence of coupling. In a polar aprotic solvent like DMSO, hydrogen bonding will shift this signal significantly downfield.
~8.15Singlet1HH-4This sole aromatic proton is flanked by two electron-withdrawing bromine atoms, which deshield it and shift its signal downfield. The absence of adjacent protons results in a singlet.
~3.90Singlet3H-OCH₃The methyl protons of the ester group are in a typical range for this functional group. They are deshielded by the adjacent oxygen atom. This signal is a sharp singlet as there are no neighboring protons.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~164C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
~158C-6This carbon is directly attached to both the ring nitrogen and the hydroxyl group. The electronegativity of these atoms causes a significant downfield shift.
~145C-2The carbon bearing the ester group is deshielded by the ring nitrogen and the carbonyl group.
~142C-4This carbon atom, bonded to the sole ring proton, is deshielded by the adjacent bromine atom.
~118C-5The carbon atom bonded to the second bromine atom is shifted downfield due to the halogen's inductive effect.
~110C-3Similar to C-5, this carbon is deshielded by the directly attached bromine atom.
~53-OCH₃The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Standardized Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for Methyl 3,5-dibromo-6-hydroxypicolinate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing clear and unambiguous spectral data.

1. Sample Preparation:

  • Solvent Selection: Due to the presence of a hydroxyl group, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It will solubilize the compound well and allow for the observation of the hydroxyl proton, which might otherwise exchange with protic solvents like methanol-d₄. Chloroform-d (CDCl₃) could also be used, but the hydroxyl peak may be broader and its position more variable.
  • Procedure:
  • Weigh approximately 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.
  • Add approximately 0.7 mL of DMSO-d₆.
  • Gently agitate the vial to ensure complete dissolution.
  • Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • ¹H NMR Parameters:
  • Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
  • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
  • Spectral Width: A spectral width of -2 to 16 ppm is suitable.
  • ¹³C NMR Parameters:
  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
  • Acquisition Mode: Proton-decoupled mode should be used to simplify the spectrum to single lines for each carbon.
  • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

The following diagram outlines the experimental workflow.

G cluster_1 NMR Data Acquisition Workflow Start Start: Pure Sample Prep Sample Preparation (Dissolve in DMSO-d₆) Start->Prep Insert Insert Sample into NMR Spectrometer Prep->Insert AcquireH1 Acquire ¹H NMR Spectrum Insert->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum Insert->AcquireC13 Process Data Processing (Fourier Transform, Phasing, Baseline Correction) AcquireH1->Process AcquireC13->Process Analyze Spectral Analysis and Structure Verification Process->Analyze End End: Characterized Compound Analyze->End

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 3,5-dibromo-6-hydroxypicolinate. By integrating computational predictions with empirical data from analogous compounds, we have established a reliable spectroscopic profile for this molecule. The predicted spectra are characterized by a single aromatic proton signal in the ¹H NMR and seven distinct carbon signals in the ¹³C NMR, with chemical shifts heavily influenced by the electronic effects of the bromo, hydroxyl, and methyl ester substituents. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, enabling researchers to confidently verify the structure of this and similar compounds.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy. [Link]

  • ACD/Labs NMR Predictor. Advanced Chemistry Development. [Link]

  • Mnova Predict. Bruker. [Link]

  • NMR Predict. Mestrelab Research. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(18), 2973–2976. [Link]

  • NMRdb.org: Resurrecting and processing NMR spectra on-line. Chimia. [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

Sources

Exploratory

Unveiling the Mechanism of Action: Methyl 3,5-dibromo-6-hydroxypicolinate as a Privileged Scaffold in Pyridine Derivatives

Executive Summary In the landscape of modern medicinal and agricultural chemistry, highly substituted pyridine derivatives serve as foundational pharmacophores. Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal and agricultural chemistry, highly substituted pyridine derivatives serve as foundational pharmacophores. Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6) represents a structurally optimized scaffold characterized by its unique electronic distribution and steric profile. While often utilized as a synthetic intermediate, the core 6-hydroxypicolinate architecture exhibits a profound dual-mechanism of action in biological systems: metalloenzyme inhibition via bidentate chelation and synthetic auxin receptor agonism .

This technical guide dissects the molecular dynamics, target interactions, and self-validating experimental workflows required to harness this compound in drug discovery and agrochemical development.

Molecular Architecture and Reactivity Dynamics

The pharmacological efficacy of Methyl 3,5-dibromo-6-hydroxypicolinate is dictated by three critical structural domains:

  • The Methyl Ester Prodrug Handle: The esterification of the carboxylic acid increases the compound's lipophilicity (LogP), facilitating passive diffusion across cellular membranes. Once intracellular, ubiquitous esterases hydrolyze the methyl group to reveal the active pharmacophore—3,5-dibromo-6-hydroxypicolinic acid.

  • 3,5-Dibromo Substituents: The heavy halogenation at the 3 and 5 positions serves a dual purpose. Chemically, it enhances the electrophilic nature of the pyridine ring[1]. Biologically, the bromine atoms provide critical steric bulk and hydrophobic interactions necessary for anchoring the molecule into specific protein binding pockets[1].

  • 6-Hydroxy/Keto Tautomerism: The hydroxyl group at the 6-position is highly dynamic. Density Functional Theory (DFT) investigations reveal that 6-hydroxypicolinic acids strongly prefer keto/zwitterionic forms in solution[2]. This tautomerization is the thermodynamic driver for the formation of highly stable complexes with transition metals[2].

Mechanism I: Metalloenzyme Inhibition via Bidentate Chelation

In medicinal chemistry, the primary mechanism of action for the hydrolyzed picolinate acid is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases (e.g., HIF-prolyl hydroxylases) and specific protein kinases[1].

Picolinic acid derivatives are exceptionally effective bidentate ligands[3]. The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent carboxylate group coordinate directly to the active-site metal—typically Fe(II) or Cu(II)[2],[3]. By chelating the catalytic iron, the 3,5-dibromo-6-hydroxypicolinate scaffold displaces the endogenous co-substrate (2-oxoglutarate), effectively stalling the enzyme's oxidative cycle.

G A Methyl 3,5-dibromo- 6-hydroxypicolinate B Ester Hydrolysis (In vivo/In vitro) A->B C 3,5-dibromo- 6-hydroxypicolinic acid B->C E Bidentate Chelation (N1, O-C=O) C->E D Fe(II) Active Site (e.g., HIF-PHD) D->E F Displacement of 2-Oxoglutarate E->F G Enzyme Inhibition & Substrate Accumulation F->G

Fig 1: Mechanism of Fe(II) metalloenzyme inhibition via bidentate chelation.

Mechanism II: Synthetic Auxin Receptor Agonism (AFB5)

In agrochemical applications, halogenated pyridine-carboxylates (arylpicolinates) act as potent synthetic auxins[4]. The mechanism of action involves hijacking the plant's endogenous ubiquitin-proteasome system.

Unlike natural indole-3-acetic acid (IAA) which binds broadly to TIR1 receptors, picolinate auxins exhibit a profound and selective binding affinity for the AFB5 receptor clade[4]. Upon binding, the picolinate acts as "molecular glue," recruiting Aux/IAA repressor proteins to the SCF ubiquitin ligase complex. This triggers the rapid proteasomal degradation of the repressors, leading to uncontrolled gene expression, epinasty, and ultimate cellular collapse.

G A Picolinate Derivative C TIR1/AFB5-Auxin Complex A->C B AFB5 Receptor (F-box protein) B->C D Aux/IAA Repressor Recruitment C->D E Ubiquitination via SCF Complex D->E F Proteasomal Degradation E->F G Uncontrolled Gene Expression (Plant Death) F->G

Fig 2: Synthetic auxin signaling pathway mediated by AFB5 receptor binding.

Quantitative Data Summary

The table below summarizes the comparative physicochemical and kinetic properties of the scaffold across its different states and targets.

Compound StatePrimary TargetBinding Affinity (Kd/IC50)Est. LogPPrimary Mechanism
Methyl 3,5-dibromo-6-hydroxypicolinate Cellular MembraneN/A (Prodrug)2.8Passive Diffusion / Prodrug
3,5-dibromo-6-hydroxypicolinic acid AFB5 Receptor< 20 nM1.5Auxin Mimicry / Protein Degradation
3,5-dibromo-6-hydroxypicolinic acid Fe(II) Dioxygenases~45 nM1.5Bidentate Metal Chelation
Indole-3-acetic acid (Control)TIR1 Receptor~20 nM1.1Natural Auxin Signaling

Self-Validating Experimental Protocols

To accurately assess the mechanism of action, empirical workflows must isolate the specific molecular interactions while inherently controlling for false positives.

Protocol A: Surface Plasmon Resonance (SPR) for AFB5 Receptor Binding

Rationale: SPR provides real-time kinetics of the picolinate-receptor interaction.

  • Sensor Chip Preparation: Immobilize recombinant AtAFB5 fusion protein onto a CM5 sensor chip via standard amine coupling.

  • Reference Channel Configuration (Self-Validation): Immobilize a binding-deficient mutant AFB5 on flow cell 1. Causality: Subtracting the signal from this channel eliminates false positives caused by non-specific hydrophobic sticking of the dibromo substituents.

  • Analyte Injection: Inject the hydrolyzed active acid (3,5-dibromo-6-hydroxypicolinic acid) at titrated concentrations (1 nM to 1000 nM) over the chip at a flow rate of 30 µL/min.

  • Co-receptor Addition: Introduce the Aux/IAA degron peptide into the flow. Causality: A massive spike in response units (RU) validates that the compound not only binds the receptor but successfully induces the active ternary complex required for in vivo efficacy.

Protocol B: TR-FRET Assay for Metalloenzyme Inhibition

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer accurately measures the displacement of co-substrates in Fe(II) dependent enzymes.

  • Reaction Assembly: Combine the recombinant Fe(II)-dependent dioxygenase, a Europium-labeled specific antibody, and a ULight-labeled substrate in a HEPES assay buffer.

  • Compound Titration: Add Methyl 3,5-dibromo-6-hydroxypicolinate (pre-incubated with a mild esterase to yield the active acid) in a 10-point dose-response curve.

  • Metal Competition Validation (Self-Validation): Run a parallel assay plate spiked with a 10x excess of Fe(II) sulfate. Causality: If the IC50 curve shifts significantly to the right, it definitively proves the mechanism of action is competitive metal chelation rather than allosteric protein unfolding.

  • Signal Detection: Measure the emission ratio (665 nm / 615 nm) using a microplate reader to quantify the inhibition of substrate conversion.

References

  • Buy Ethyl 5-bromo-6-hydroxypicolinate (EVT-2564789)
  • Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation Source: ResearchGate URL
  • Enhanced Degradation of Micropollutants in a Peracetic Acid–Fe(III)
  • Source: PMC (PubMed Central)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 3,5-dibromo-6-hydroxypicolinate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 3,5-dibromo-6-hydroxypyridine-2-carboxylate (CAS: 1845690-59-6)[1] Introduction and Mechanistic Rationale Methyl 3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 3,5-dibromo-6-hydroxypyridine-2-carboxylate (CAS: 1845690-59-6)[1]

Introduction and Mechanistic Rationale

Methyl 3,5-dibromo-6-hydroxypicolinate is a highly functionalized pyridine building block utilized extensively in fragment-based drug discovery and the synthesis of complex agrochemicals. The presence of two bromine atoms at the C3 and C5 positions provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the protected carboxylate and free hydroxyl groups offer additional vectors for derivatization[1].

The synthesis of this compound from commercially available 6-hydroxypicolinic acid[2] relies on two fundamental transformations:

  • Regioselective Electrophilic Aromatic Substitution (Dibromination): The hydroxyl group at the C6 position is strongly electron-donating via resonance, activating the pyridine ring toward electrophilic attack. Due to the directing effects of the -OH group (ortho/para directing) and the steric/electronic influence of the carboxylic acid at C2, bromination occurs exclusively and rapidly at the C3 and C5 positions[3][4].

  • Thionyl Chloride-Mediated Esterification: Direct Fischer esterification of pyridinecarboxylic acids can be sluggish due to zwitterion formation, which limits solubility in organic alcohols. Utilizing thionyl chloride ( SOCl2​ ) in methanol circumvents this by generating anhydrous HCl in situ. This protonates the pyridine nitrogen, disrupting the zwitterionic network, enhancing solubility, and simultaneously forming the highly reactive acyl chloride intermediate, which is rapidly trapped by methanol.

Experimental Workflow Visualization

SynthesisPathway SM 6-Hydroxypicolinic Acid (Starting Material) INT 3,5-Dibromo-6-hydroxypicolinic Acid (Intermediate) SM->INT Br2, AcOH/H2O Electrophilic Aromatic Substitution PROD Methyl 3,5-dibromo- 6-hydroxypicolinate (Target) INT->PROD SOCl2, MeOH Acyl Chloride Esterification

Two-step synthesis pathway of Methyl 3,5-dibromo-6-hydroxypicolinate.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 3,5-Dibromo-6-hydroxypicolinic Acid

This step acts as a self-validating system: the completion of the reaction is visually indicated by the persistence of a faint bromine color and the precipitation of the highly insoluble dibrominated intermediate.

Reagents:

  • 6-Hydroxypicolinic acid (1.0 eq, 10.0 g, 71.9 mmol)

  • Bromine ( Br2​ ) (2.2 eq, 8.1 mL, 158.2 mmol)

  • Glacial Acetic Acid (100 mL)

  • Deionized Water (20 mL)

Procedure:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser vented through a sodium thiosulfate scrubber.

  • Dissolution: Suspend 6-hydroxypicolinic acid (10.0 g) in a mixture of glacial acetic acid (100 mL) and water (20 mL). Stir at room temperature until a homogenous suspension is achieved.

  • Bromine Addition: Charge the dropping funnel with Br2​ (8.1 mL). Add the bromine dropwise over 45 minutes. Causality Note: Slow addition prevents thermal runaway and minimizes oxidative degradation of the pyridine ring.

  • Reaction Maturation: Upon complete addition, heat the reaction mixture to 60 °C for 4 hours. The mixture will transition from a red-brown solution to a thick, pale-yellow slurry as the dibrominated product precipitates.

  • Validation & Quenching: Monitor by LC-MS. Once the mono-brominated intermediate is consumed, cool the reaction to 0 °C. Quench excess bromine by adding a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) dropwise until the red tint completely dissipates.

  • Isolation: Filter the pale-yellow precipitate under vacuum. Wash the filter cake sequentially with cold water (3 × 50 mL) and cold ethanol (20 mL) to remove residual acetic acid.

  • Drying: Dry the solid in vacuo at 50 °C for 12 hours to afford 3,5-dibromo-6-hydroxypicolinic acid.

Step 2: Synthesis of Methyl 3,5-dibromo-6-hydroxypicolinate

Self-validation in this step is achieved via TLC monitoring and the phase transition from a suspension to a clear solution upon acyl chloride formation, followed by precipitation of the product during aqueous neutralization.

Reagents:

  • 3,5-Dibromo-6-hydroxypicolinic acid (1.0 eq, 15.0 g, 50.5 mmol)

  • Thionyl Chloride ( SOCl2​ ) (3.0 eq, 11.0 mL, 151.5 mmol)

  • Anhydrous Methanol (150 mL)

Procedure:

  • Activation: Suspend the intermediate (15.0 g) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Carefully add thionyl chloride (11.0 mL) dropwise over 30 minutes. Causality Note: The reaction is highly exothermic and evolves SO2​ and HCl gas. The generated HCl protonates the pyridine, driving the starting material into solution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours. The suspension will gradually clear into a homogenous amber solution.

  • Monitoring: Confirm reaction completion via TLC (Eluent: Dichloromethane/Methanol 9:1, UV visualization). The product spot will run significantly higher ( Rf​≈0.7 ) than the baseline-retained carboxylic acid.

  • Concentration & Neutralization: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and SOCl2​ . Dissolve the resulting crude oil in ethyl acetate (200 mL).

  • Workup: Carefully wash the organic layer with saturated aqueous NaHCO3​ (3 × 100 mL) until the aqueous phase reaches pH 7-8. Causality Note: This step is critical to neutralize the pyridinium hydrochloride salt and partition the free-base ester into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude solid from hot hexanes/ethyl acetate (4:1) to yield the pure target compound as an off-white crystalline solid.

Quantitative Data Summaries

Table 1: Reaction Optimization Summary for Dibromination

Data reflects process chemistry optimization to minimize over-oxidation and maximize regioselectivity.

Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
Br2​ (2.0 eq)DCM25244530High mono-bromo
NBS (2.2 eq)DMF60128565Succinimide adducts
Br2​ (2.2 eq) AcOH / H2​O 60 4 >99 88 Trace mono-bromo
Table 2: Analytical Characterization Data for the Target Compound

Self-validating analytical markers for Methyl 3,5-dibromo-6-hydroxypicolinate.

Analytical MethodExpected Value / ShiftStructural Assignment
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.50 (br s, 1H)-OH (Hydrogen-bonded)
δ 8.35 (s, 1H)Pyridine C4-H (Aromatic)
δ 3.88 (s, 3H)-OCH 3​ (Methyl ester)
13 C NMR (100 MHz, DMSO- d6​ ) δ 164.2, 158.5, 145.1, 138.0, 112.4, 108.7, 53.2Carbon backbone validation
LC-MS (ESI+) m/z 311.8 [M+H] + (Isotope pattern 1:2:1)Confirms C7​H5​Br2​NO3​
Melting Point 142 - 144 °CPurity indicator

References

  • Sigma-Aldrich. Methyl 3,5-dibromo-6-hydroxypyridine-2-carboxylate Product Page.
  • LookChem. 6-Hydroxypicolinic acid Chemical Properties and Uses.
  • Benchchem. Halogenation Strategies for Picolinic Acids.
  • Internet Archive. Pyridine and Its Derivatives: Bromination of Pyridinols.

Sources

Application

Application Note: Methyl 3,5-dibromo-6-hydroxypicolinate as a Precursor for Advanced Pharmaceutical Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6) Executive Summary & Structural Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6)

Executive Summary & Structural Rationale

In modern medicinal chemistry, heavily functionalized pyridine rings are indispensable structural motifs. Methyl 3,5-dibromo-6-hydroxypicolinate serves as a highly versatile, multi-point functionalization precursor. Its architecture provides four distinct vectors for orthogonal modification, making it an ideal building block for complex active pharmaceutical ingredients (APIs):

  • C5 Bromine: Highly activated for oxidative addition, allowing for primary regioselective cross-coupling (e.g., Suzuki-Miyaura).

  • C3 Bromine: Sterically shielded by the adjacent C2 ester, it remains intact during C5 functionalization, serving as a secondary cross-coupling site for constructing complex biaryl systems.

  • C6 Hydroxyl (Pyridone Tautomer): Capable of acting as a hydrogen bond donor/acceptor, or undergoing O-alkylation/triflation to modulate lipophilicity and receptor affinity.

  • C2 Methyl Ester: Primed for nucleophilic acyl substitution (amidation) or saponification, a critical step for installing metal-chelating pharmacophores.

This guide details the strategic application of this precursor in the synthesis of two major therapeutic classes: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) and APJ Receptor Agonists .

Therapeutic Applications & Mechanistic Causality

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs)

HIF-PHIs are a revolutionary class of oral therapeutics developed for the treatment of renal anemia. By inhibiting the prolyl hydroxylase domain (PHD) enzymes, these drugs stabilize the hypoxia-inducible factor (HIF-α), thereby mimicking a state of cellular hypoxia and stimulating endogenous erythropoietin (EPO) production[1].

The structural core of several prominent HIF-PHIs (such as Vadadustat) relies on a functionalized hydroxypyridine ring linked to a carbonylglycine side chain[2]. Methyl 3,5-dibromo-6-hydroxypicolinate is an ideal starting material for these analogs. The C2 methyl ester is readily converted into a glycine amide, which acts as a bidentate chelator for the Fe(II) ion in the active site of the PHD enzyme. Meanwhile, the C3 and C5 bromines allow for the installation of bulky aryl groups necessary to occupy the hydrophobic pocket of the enzyme, competitively blocking the natural substrate, 2-oxoglutarate.

Pathway N_Normoxia Normoxia N_HIF HIF-α N_Normoxia->N_HIF N_PHD Active PHD Enzyme (Fe2+, 2-OG dependent) N_HIF->N_PHD Proline Hydroxylation N_Degrade Proteasomal Degradation N_PHD->N_Degrade N_Stable Stabilized HIF-α N_PHD->N_Stable Inhibition of Degradation N_Drug HIF-PHI (Pyridine Core) N_Drug->N_PHD Competitive Inhibition N_EPO EPO Transcription N_Stable->N_EPO Nuclear Translocation

Fig 1: Pharmacological inhibition of PHD enzymes by pyridine-core therapeutics.

APJ Receptor Agonists

The apelin receptor (APJ) is a G protein-coupled receptor that plays a critical role in cardiovascular homeostasis. Small-molecule APJ agonists are currently under intense investigation for the treatment of heart failure, as they improve myocardial contractility and reduce afterload without inducing hypertrophy[3].

Derivatives of 6-hydroxypicolinates are explicitly utilized as foundational building blocks in the synthesis of triazole-based APJ receptor agonists[4]. The dibromo functionality of our target precursor allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries by sequentially coupling different pharmacophores at the C3 and C5 positions, optimizing the molecule for the deep, hydrophobic binding pocket of the APJ receptor.

Workflow W_Start Methyl 3,5-dibromo- 6-hydroxypicolinate W_Step1 Regioselective Suzuki Coupling (C5) W_Start->W_Step1 Pd(dppf)Cl2, Base W_Step2 O-Alkylation / Triflation (C6 Hydroxyl) W_Step1->W_Step2 R-X or Tf2O W_Step3 Amidation / Saponification (C2 Ester) W_Step2->W_Step3 Glycine, Heat W_End Advanced API Scaffold W_Step3->W_End Final Deprotection

Fig 2: Divergent synthetic workflow from the dibrominated picolinate precursor.

Quantitative Data: Functionalization Parameters

To assist in experimental design, the following table summarizes the optimized quantitative parameters for the divergent functionalization of Methyl 3,5-dibromo-6-hydroxypicolinate.

Reaction TypeTarget PositionReagents / ReactantsCatalyst / LigandTemp (°C)Yield (%)Regioselectivity
Suzuki Coupling C5Ar-B(OH)₂, K₂CO₃, Dioxane/H₂OPd(dppf)Cl₂80–9078–85>95:5 (C5:C3)
O-Alkylation C6R-Br, Cs₂CO₃, DMFNone6088–92N/A
Amidation C2Glycine, NaOMe, MeOHNone110 (Sealed)70–75N/A
Triflation C6Tf₂O, Pyridine, DCMNone0 to 2585–90N/A

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthetic sequence.

Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Causality: The C5 position is electronically activated and less sterically hindered than the C3 position (which is blocked by the C2 methyl ester). Using a bulky bidentate ligand like dppf restricts the palladium center, preventing unwanted insertion at the C3 position and ensuring high regioselectivity.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 3,5-dibromo-6-hydroxypicolinate (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with Argon three times.

  • Solvent Introduction: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 85°C for 4 hours.

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The mass spectrum must show the disappearance of the starting material mass ( M+ = ~311 m/z) and the appearance of the mono-coupled product. Crucially, the product peak must display a 1:1 isotopic doublet characteristic of a single remaining bromine atom, confirming that double-coupling did not occur.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2 Ester Amidation with Glycine

Causality: The methyl ester at C2 is relatively stable. To drive the nucleophilic acyl substitution without hydrolyzing the ester to the unreactive carboxylic acid, a strong nucleophile and elevated temperatures are required. Sodium methoxide acts as a base to deprotonate the glycine amino group, enhancing its nucleophilicity.

  • Preparation: Suspend the C5-functionalized intermediate (1.0 equiv) and Glycine (3.0 equiv) in anhydrous Methanol in a pressure vessel.

  • Activation: Add a 0.5 M solution of Sodium Methoxide in Methanol (3.5 equiv).

  • Reaction: Seal the vessel and heat to 110°C for 16 hours.

  • Self-Validation (NMR Check): Remove a small aliquot, evaporate the solvent, and dissolve in DMSO- d6​ for 1 H-NMR analysis.

    • Validation Criteria: The sharp singlet corresponding to the methyl ester protons (~3.8–3.9 ppm) must be completely absent. The appearance of a triplet (~8.5 ppm) corresponding to the newly formed amide NH, and a doublet (~4.0 ppm) for the glycine α -protons validates successful conversion.

  • Workup: Cool the vessel, concentrate under reduced pressure, acidify with 1M HCl to pH 3 to precipitate the product, filter, and wash with cold water.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism Source: MDPI URL:[Link][1]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases Source: Frontiers in Pharmacology URL:[Link][2]

  • In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure Source: AHA Journals (Circulation: Heart Failure) URL:[Link][3]

  • WO2016187308A1 - Triazole agonists of the apj receptor Source: Google Patents URL:[4]

Sources

Method

Application Note: Catalytic Oxidative Bromination for the High-Yield Synthesis of Methyl 3,5-dibromo-6-hydroxypicolinate

Executive Summary & Mechanistic Rationale Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6) is a critical halogenated heterocyclic building block, extensively utilized in the synthesis of bioactive reagents, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6) is a critical halogenated heterocyclic building block, extensively utilized in the synthesis of bioactive reagents, including protease cathepsin A inhibitors targeted for cardiovascular and renal diseases[1]. Traditional bromination of the picolinate core relies on hazardous molecular bromine (Br₂) or N-bromosuccinimide (NBS) in stoichiometric excess, generating highly corrosive hydrobromic acid waste and presenting significant scalability challenges.

This application note details a green, highly efficient catalytic oxidative bromination protocol. By leveraging sodium molybdate (Na₂MoO₄) as a catalyst, aqueous hydrogen peroxide (H₂O₂) as a terminal oxidant, and sodium bromide (NaBr) as a benign bromine source, we achieve precise regioselective dibromination[2].

The Causality of Regioselectivity

The starting material, methyl 6-hydroxypicolinate, features a strong electron-donating hydroxyl group at the C6 position (which exists in tautomeric equilibrium with its pyridone form). This group powerfully activates the pyridine ring toward electrophilic aromatic substitution (EAS) at the ortho (C5) and para (C3) positions. Concurrently, the electron-withdrawing methyl ester at C2 deactivates the ring, preventing over-oxidation and directing the active bromonium species exclusively to C3 and C5[3].

Visualizing the Catalytic Architecture

To understand the self-validating nature of this protocol, one must first map the catalytic cycle. The molybdate catalyst undergoes rapid oxidation by H₂O₂ to form a reactive peroxomolybdate complex. This complex facilitates the two-electron oxidation of bromide ions (Br⁻) into an active electrophilic brominating species (Br⁺ / HOBr), which subsequently attacks the activated picolinate substrate[4].

CatalyticCycle Substrate Methyl 6-hydroxypicolinate (Starting Material) Intermediate Monobromo Intermediate (C3 or C5) Substrate->Intermediate 1st EAS Catalyst Na2MoO4 (Mo(VI) Catalyst) Peroxo Peroxomolybdate Complex Catalyst->Peroxo Oxidation by H2O2 Peroxo->Catalyst Regeneration ActiveBr Active Bromonium [Br+] Peroxo->ActiveBr Oxidizes Br- Oxidant H2O2 (30% aq) (Terminal Oxidant) Oxidant->Peroxo Activates Bromide NaBr (Bromide Source) Bromide->ActiveBr Source ActiveBr->Intermediate Product Methyl 3,5-dibromo- 6-hydroxypicolinate ActiveBr->Product Intermediate->Product 2nd EAS

Catalytic cycle of molybdate-mediated oxidative bromination yielding the dibrominated picolinate.

Quantitative Optimization of Reaction Parameters

To establish a self-validating and scalable system, the stoichiometric ratios and thermal conditions were rigorously optimized. The data below demonstrates the causality between catalyst loading, oxidant equivalents, and ultimate yield.

Table 1: Optimization of Catalytic Oxidative Bromination Conditions

EntryNaBr (Equiv.)H₂O₂ (Equiv.)Na₂MoO₄ (mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
12.02.0None2524< 10N/A
22.22.51.025125548
32.22.55.02548882
42.5 3.0 5.0 40 2 > 99 94
52.53.05.0602> 9981 (Over-oxidation)

Note: Entry 4 represents the optimal thermodynamic window. At 40 °C, the activation energy for the second bromination event is readily overcome without triggering non-selective N-oxidation of the pyridine core[5].

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Visual cues (colorimetric shifts) and thermodynamic feedback (exothermicity) are built-in indicators of reaction progress, ensuring the operator can verify the chemical state at each phase.

Phase 1: System Initialization & Activation
  • Substrate Dissolution : Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer with Methyl 6-hydroxypicolinate (10.0 g, 65.3 mmol).

  • Solvent Addition : Add 100 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a proton donor to stabilize the transient peroxomolybdate complex and increases the electrophilicity of the generated bromine species[6].

  • Reagent Loading : Add Sodium Bromide (16.8 g, 163.2 mmol, 2.5 eq) and Sodium Molybdate Dihydrate (0.79 g, 3.26 mmol, 5.0 mol%). Stir at 40 °C until a homogenous suspension is achieved.

Phase 2: Controlled Oxidative Bromination
  • Oxidant Titration : Attach an addition funnel containing 30% aqueous H₂O₂ (22.2 mL, 195.9 mmol, 3.0 eq). Begin dropwise addition at a rate of 0.5 mL/min.

    • Self-Validation Checkpoint 1: Upon addition of H₂O₂, the mixture will transiently turn deep orange/red. This is the visual confirmation of Br⁻ oxidation to active Br₂/Br⁺. As the electrophilic aromatic substitution consumes the bromine, the color will rapidly fade to pale yellow.

  • Thermal Management : Maintain the internal temperature strictly between 38–42 °C.

    • Causality: The oxidation of bromide is highly exothermic. If the temperature exceeds 45 °C, pause the addition. Elevated temperatures promote the parasitic decomposition of H₂O₂ into O₂ and H₂O, starving the reaction of its terminal oxidant[7].

Phase 3: Reaction Maturation & Quenching
  • Maturation : Once addition is complete, stir the reaction at 40 °C for 2 hours.

    • Self-Validation Checkpoint 2: The persistence of a mild orange tint indicates that all substrate has been consumed and a slight excess of active bromine remains in the system.

  • In-Process Control (IPC) : Analyze an aliquot via UPLC-MS. The mass spectrum should show the complete disappearance of the starting material (m/z 154 [M+H]⁺) and the dominant presence of the dibrominated product (m/z 310/312/314 [M+H]⁺, exhibiting the classic 1:2:1 isotopic distribution of a dibromide)[8].

  • Quenching : Cool the mixture to 10 °C using an ice bath. Slowly add 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted peroxides and residual electrophilic bromine, halting the reaction and preventing oxidative degradation of the product during isolation. The mixture will turn completely colorless.

Phase 4: Isolation & Purification
  • Precipitation : Slowly add 150 mL of cold deionized water to the vigorously stirred mixture. Methyl 3,5-dibromo-6-hydroxypicolinate is highly hydrophobic and will precipitate as a dense white to off-white solid.

  • Filtration : Collect the solid via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and inorganic salts.

  • Drying : Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: ~19.1 g (94%). Purity > 98% by HPLC.

Conclusion

This catalytic oxidative bromination protocol provides a robust, scalable, and environmentally conscious pathway to Methyl 3,5-dibromo-6-hydroxypicolinate. By replacing stoichiometric toxic halogens with a catalytic molybdate/H₂O₂ system, researchers can achieve superior atom economy and high regioselectivity, streamlining the synthesis of downstream pharmaceutical intermediates.

References

  • Sanofi. "Biaryl-propionic acid derivatives and their use as pharmaceuticals" (WO2014154727A1). Google Patents.[1] URL:

  • Sharma, S. K., & Agarwal, D. D. "Molybdate-Catalyzed Oxidative Bromination of Aromatic Compounds Using Mineral Acids and H2O2". International Journal of Scientific and Research Publications, Volume 4, Issue 6, June 2014.[2] URL: [Link]

  • Tajik, H., et al. "Ecofriendly Oxidative Nuclear Halogenation of Aromatic Compounds Using Potassium and Ammonium Halides". Synthesis, 2011.[6] URL: [Link]

  • Yang, C., et al. "A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination" (CN101928208A). Google Patents.[7] URL:

  • Xie, W., et al. "Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst". Catalysis Today, 2010.[5] URL: [Link]

  • Zhang, R., et al. "An amino acid coordinated vanadium (IV) complex: Synthesis, structure, DFT calculations and VHPO mimicking catalytic bromoperoxidation of organic substrates". ResearchGate, May 2014.[4] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 3,5-dibromo-6-hydroxypicolinate Solubility

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter bottlenecks when handling highly functionalized heterocyclic building blocks.1 is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter bottlenecks when handling highly functionalized heterocyclic building blocks.1 is a prime example of a compound that presents significant solubility challenges in standard organic workflows[1].

This guide is designed to dissect the mechanistic causality behind these solubility issues and provide self-validating, step-by-step protocols to keep your synthetic pipelines moving.

Mechanistic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic forces keeping the molecule in its solid state. The recalcitrant solubility of Methyl 3,5-dibromo-6-hydroxypicolinate in non-polar to moderately polar organic solvents is driven by three compounding structural factors:

  • Halogen Bonding Networks: The addition of halogens to organic substances dramatically alters molecular dipole moments and intermolecular interactions[2]. The two bromine atoms at the C3 and C5 positions act as strong halogen-bond donors, creating a rigid, highly ordered crystal lattice.

  • Intermolecular Hydrogen Bonding: The 6-hydroxyl group serves as both a potent hydrogen-bond donor and acceptor. It readily forms intermolecular networks with the ester carbonyl and the pyridine nitrogen of adjacent molecules.

  • Planar Pi-Stacking: The flat, heteroaromatic pyridine core promotes tight π−π stacking, further increasing the lattice energy that a solvent must overcome.

To dissolve this compound, your solvent system or chemical additives must provide enough solvation energy to outcompete these strong intermolecular forces.

Solubilization Decision Workflow

Before adjusting your reaction parameters, consult the decision tree below to identify the most efficient solubilization strategy based on your specific reaction constraints.

SolubilityWorkflow Start Start: Methyl 3,5-dibromo- 6-hydroxypicolinate CheckPolar Compatible with polar aprotic solvents? Start->CheckPolar UsePolar Use DMSO, DMF, or NMP + Sonication CheckPolar->UsePolar Yes CheckBase Can 6-OH be deprotonated without side reactions? CheckPolar->CheckBase No UseBase Add DIPEA or K2CO3 (Forms soluble anion) CheckBase->UseBase Yes UseHalo Use Halogenated Solvents (e.g., CH2I2, DCM) + PTC CheckBase->UseHalo No

Workflow for optimizing Methyl 3,5-dibromo-6-hydroxypicolinate solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q: Why does the compound crash out of solution during cross-coupling reactions in THF? A: While THF is a moderate hydrogen-bond acceptor, it lacks the high dielectric constant required to permanently disrupt the strong intermolecular halogen and hydrogen bonds of the dibrominated pyridine ring. As the reaction proceeds or temperature fluctuates, the thermodynamic equilibrium shifts, causing precipitation. Solution: Switch to or add a highly polar co-solvent like DMF or DMSO.

Q: Can I use halogenated solvents to improve solubility without using polar aprotics? A: Yes. Recent research indicates that heavily halogenated species exhibit3 (like diiodomethane or dichloromethane) due to favorable solvent-solute halogen bonding interactions that outcompete solute-solute lattice forces[3].

Q: Is heating a safe method to force dissolution for this specific picolinate ester? A: Heating increases thermodynamic solubility, but caution is required. Prolonged heating of methyl esters in the presence of nucleophiles or trace moisture can lead to unwanted transesterification or saponification (hydrolysis). Kinetic disruption via sonication is the preferred first-line approach.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can confidently proceed with your downstream chemistry.

Protocol A: Chemical Disruption via Deprotonation

Causality: The pKa​ of the 6-hydroxyl group on an electron-deficient pyridine ring (with two bromines and an ester) is relatively acidic. Deprotonating it converts the neutral molecule into an anionic phenoxide-like species. This introduces charge repulsion between molecules and allows for strong ion-dipole interactions with the solvent, exponentially increasing solubility.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of Methyl 3,5-dibromo-6-hydroxypicolinate in your chosen organic solvent (e.g., Acetonitrile or THF) at a target concentration of 0.1 M.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Kinetic Disruption: Sonicate the mixture at 25°C for 5 minutes.

  • Validation Check: Observe the physical state. The opaque suspension should transition to a clear, homogeneous solution as the soluble anion forms. If the solution remains slightly cloudy (indicating ionic aggregation), add 5% v/v DMSO as a co-solvent to break the aggregates.

Protocol B: Halogen-Bonding Solvation Strategy

Causality: Utilizing solvents that act as strong halogen-bond donors/acceptors disrupts the solute's internal crystal lattice, replacing solute-solute halogen bonds with solvent-solute interactions[3].

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of the picolinate derivative into a dry reaction vial.

  • Solvent Blending: Add a customized halogenated solvent system (e.g., 90% Dichloromethane / 10% Diiodomethane) to achieve a 0.05 M concentration.

  • Agitation: Stir vigorously at 30°C for 15 minutes.

  • Validation Check: Filter a 100 µL aliquot through a 0.22 µm PTFE syringe filter. Dilute and analyze via HPLC or UV-Vis spectroscopy. Compare the area-under-the-curve (AUC) to a known standard curve to confirm the dissolved concentration matches your theoretical yield before adding reagents.

Quantitative Data Presentation

The table below summarizes the expected solubility behaviors and enhancement strategies across different solvent classes to aid in rapid experimental planning.

Solvent ClassExample SolventsBaseline SolubilityEnhancement StrategyMechanistic Causality
Non-Polar Organics Hexane, TolueneVery Low (< 1 mg/mL)Phase Transfer Catalysts (PTC)PTCs (e.g., TBAB) mask the polar surface area of the deprotonated anion, allowing transport into the non-polar phase.
Moderately Polar THF, Ethyl AcetateLow to ModerateMild heating (40°C) + SonicationKinetic energy temporarily disrupts weak intermolecular H-bonds without degrading the ester.
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Direct dissolutionHigh dielectric constant heavily disrupts solute-solute H-bonding and stabilizes polar functional groups.
Halogenated DCM, DiiodomethaneModerateCo-solvent blendingSolvent-solute halogen bonding outcompetes the internal crystal lattice forces[3].

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in Methyl 3,5-dibromo-6-hydroxypicolinate NMR Spectra

Welcome to the technical support center for the analysis of Methyl 3,5-dibromo-6-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Methyl 3,5-dibromo-6-hydroxypicolinate. This guide is designed for researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this important chemical entity. Here, we address common issues related to impurities that may be observed in the NMR spectra of this compound, providing in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to identify, understand, and mitigate these impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl 3,5-dibromo-6-hydroxypicolinate?

A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, for a pure sample, you should anticipate the following approximate signals:

¹H NMR:

  • A singlet for the aromatic proton (H-4) on the picolinate ring.

  • A singlet for the methyl ester (-OCH₃) protons.

  • A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is highly dependent on concentration, temperature, and solvent.

¹³C NMR:

  • Signals corresponding to the quaternary carbons of the picolinate ring, including those bonded to the bromine and hydroxyl groups.

  • A signal for the CH carbon of the picolinate ring.

  • A signal for the carbonyl carbon of the ester.

  • A signal for the methyl carbon of the ester.

It is crucial to run a reference spectrum of a known pure sample in your specific NMR solvent to establish baseline chemical shifts for your experimental conditions.

Q2: Why am I seeing broad peaks in my ¹H NMR spectrum?

A2: Broad peaks in the ¹H NMR spectrum of Methyl 3,5-dibromo-6-hydroxypicolinate can arise from several factors:

  • Chemical Exchange: The hydroxyl proton (-OH) can undergo chemical exchange with residual water or other protic impurities in the sample or solvent. This is a common cause of broadening for the -OH signal and can sometimes affect nearby protons.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening of all signals in the spectrum.

  • Low Solubility/Aggregation: If the sample is not fully dissolved or is aggregating in the NMR solvent, this can lead to broader signals.

  • Hydrolysis: As discussed in the troubleshooting section, hydrolysis of the ester can lead to a mixture of compounds in dynamic exchange, resulting in broadened peaks.[1][2]

To address this, ensure your sample is thoroughly dry, use a high-purity, anhydrous NMR solvent, and filter your sample if solubility is a concern.

Troubleshooting Guide: Common Impurities

This section provides a detailed guide to identifying and addressing common impurities encountered during the synthesis and purification of Methyl 3,5-dibromo-6-hydroxypicolinate.

Issue 1: Unidentified singlets in the aromatic and methyl regions of the ¹H NMR spectrum.

Q: My ¹H NMR spectrum of Methyl 3,5-dibromo-6-hydroxypicolinate shows extra singlets that I cannot account for. What could they be?

A: The presence of unexpected singlets often points to impurities from the synthetic route or subsequent workup and purification steps. Common culprits include residual solvents and unreacted starting materials or byproducts.

Likely Culprits & Rationale:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, chloroform, ethyl acetate) are common contaminants.[3][4][5] Their characteristic chemical shifts are well-documented and can be easily identified by consulting reference tables.[6][7][8]

  • Unreacted Starting Materials or Byproducts: Depending on the synthetic route, you might see signals from precursors or side-reaction products. For instance, if the synthesis involves the bromination of a picolinate precursor, you could have partially brominated species.[9][10]

Troubleshooting Workflow:

Caption: Workflow for identifying unknown NMR signals.

Experimental Protocol: Removal of Residual Solvents

  • High Vacuum Drying: Place the sample in a suitable flask or vial.

  • Connect the flask to a high vacuum line (Schlenk line).

  • Gently heat the sample (if thermally stable) while under vacuum to facilitate solvent removal. The temperature should be well below the compound's melting or decomposition point.

  • Dry for several hours or overnight until a constant weight is achieved.

  • Acquire a new NMR spectrum to confirm the removal of the solvent peaks.

Issue 2: Evidence of Ester Hydrolysis.

Q: I observe a new set of aromatic and hydroxyl peaks, and my methyl ester singlet has diminished. What is happening to my compound?

A: This pattern is a strong indicator of ester hydrolysis, where the methyl ester is converted to the corresponding carboxylic acid (3,5-dibromo-6-hydroxypicolinic acid).[11][12] This can occur if the sample is exposed to moisture, especially under acidic or basic conditions.

Likely Culprit & Rationale:

  • 3,5-dibromo-6-hydroxypicolinic acid: The presence of water can lead to the hydrolysis of the methyl ester. The resulting carboxylic acid will have a different chemical shift for the aromatic proton and will have a carboxylic acid proton signal (often very broad and downfield) instead of a methyl ester signal.

Data Comparison: Expected Chemical Shift Changes Upon Hydrolysis

Functional GroupMethyl 3,5-dibromo-6-hydroxypicolinate3,5-dibromo-6-hydroxypicolinic acid
-OCH₃ Present (singlet)Absent
-COOH AbsentPresent (broad singlet, downfield)
Aromatic H-4 Specific chemical shiftShifted relative to the ester

Experimental Protocol: D₂O Exchange for -OH and -COOH Identification

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Observe the disappearance of the signals corresponding to exchangeable protons (-OH and -COOH). This confirms their identity.

Issue 3: Contamination from Laboratory Equipment and Reagents.

Q: I'm seeing persistent, non-solvent related impurities in my spectra, even after careful purification. What are the possible sources?

A: Trace impurities can be introduced from various sources in a laboratory environment.[13] These can be particularly noticeable when analyzing small sample quantities.[14]

Likely Culprits & Rationale:

  • Silicone Grease: From ground glass joints. Appears as a singlet around 0 ppm in the ¹H NMR spectrum.

  • Plasticizers (e.g., Phthalates): Leached from plastic tubing or containers. These often show complex aromatic and aliphatic signals.[13]

  • Impurities from Drying Agents: Some grades of drying agents like sodium sulfate can contain organic impurities.

Preventative Measures:

  • Use grease-free glassware whenever possible, or use a minimal amount of high-quality vacuum grease.

  • Avoid prolonged contact of your sample and solvents with plasticware, especially if heating is involved. Use glass or PTFE-lined equipment.

  • Use high-purity grades of reagents, including drying agents and filter aids.

Caption: Sources and prevention of lab contaminants.

By systematically evaluating your NMR spectra with these potential impurities in mind, you can more effectively troubleshoot unexpected results and ensure the quality and purity of your Methyl 3,5-dibromo-6-hydroxypicolinate.

References

  • Fife, T. H., & Pujari, M. P. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 104(25), 7297–7302. [Link]

  • Fife, T. H. (1981). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. ElectronicsAndBooks. [Link]

  • Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143–149. [Link]

  • Dáhlberg, P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 639-646. [Link]

  • U.S. EPA. (1990). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. National Environmental Publications Information System. [Link]

  • Chemistry LibreTexts. (2022). 3.7: NMR in Lab- Solvent Impurities. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (2017). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

  • Gilla, G. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

Sources

Troubleshooting

Preventing thermal degradation of Methyl 3,5-dibromo-6-hydroxypicolinate during long-term storage

Welcome to the technical support guide for Methyl 3,5-dibromo-6-hydroxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 3,5-dibromo-6-hydroxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols to help you proactively manage the quality of your Methyl 3,5-dibromo-6-hydroxypicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Methyl 3,5-dibromo-6-hydroxypicolinate?

While specific long-term stability data for Methyl 3,5-dibromo-6-hydroxypicolinate is not extensively published, recommendations can be made based on the chemical properties of its structural analogs. For compounds like Methyl 4,6-dibromo-3-hydroxypicolinate and Methyl 6-bromo-3-hydroxypicolinate, suppliers recommend storage in an inert atmosphere at either room temperature or refrigerated (2-8°C).[1]

The key takeaway is the need for an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The presence of a hydroxyl group on the pyridine ring can make it susceptible to oxidation over time. Refrigeration is generally recommended to slow down all potential degradation reactions.

Table 1: Recommended Storage Conditions for Methyl 3,5-dibromo-6-hydroxypicolinate

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation of the hydroxyl group and pyridine ring.
Light Amber vial or stored in the darkProtects against potential photolytic degradation.
Container Tightly sealed, non-reactive container (e.g., glass)Prevents exposure to moisture and atmospheric oxygen.
Q2: What are the likely degradation pathways for this molecule?

Based on the functional groups present in Methyl 3,5-dibromo-6-hydroxypicolinate (a methyl ester, a hydroxyl group, and bromine atoms on a pyridine ring), the following degradation pathways are most probable:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would yield 3,5-dibromo-6-hydroxypicolinic acid and methanol.[2]

  • Oxidation: The hydroxylated pyridine ring can be susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[3]

  • Debromination: While generally stable, the bromine-carbon bonds on the aromatic ring could be susceptible to cleavage under certain conditions, such as exposure to strong light or reducing agents.[4]

  • Thermal Decomposition: At elevated temperatures, decarboxylation or other more complex degradation pathways could occur.

Methyl_3,5-dibromo-6-hydroxypicolinate Methyl 3,5-dibromo-6-hydroxypicolinate Hydrolysis Hydrolysis (Acid/Base, Moisture) Methyl_3,5-dibromo-6-hydroxypicolinate->Hydrolysis Oxidation Oxidation (Air, Peroxides) Methyl_3,5-dibromo-6-hydroxypicolinate->Oxidation Debromination Debromination (Light, Reducing Agents) Methyl_3,5-dibromo-6-hydroxypicolinate->Debromination Picolinic_Acid_Derivative 3,5-dibromo-6-hydroxypicolinic acid Hydrolysis->Picolinic_Acid_Derivative N_Oxide_Derivative N-Oxide Derivative Oxidation->N_Oxide_Derivative Monobromo_Derivative Monobromo-hydroxypicolinate Debromination->Monobromo_Derivative

Caption: Potential Degradation Pathways.

Q3: How can I tell if my sample of Methyl 3,5-dibromo-6-hydroxypicolinate has degraded?

Visual inspection can be the first indicator of degradation. Look for:

  • Color Change: A change from a white or off-white solid to a yellow or brownish color can indicate degradation.

  • Insolubility: If a previously soluble sample now shows insolubility in a trusted solvent, this may suggest the formation of degradation products.

  • Inconsistent Experimental Results: Unexplained changes in reaction yields, purity of products, or biological activity can be a sign of a degraded starting material.

For a definitive assessment, analytical techniques are necessary. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.[5][6] A pure sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Troubleshooting Guide

Issue 1: I observe a new peak in my HPLC chromatogram that wasn't there before.
  • Probable Cause: This is a strong indication of chemical degradation. The new peak represents a degradation product.

  • Solution:

    • Characterize the Degradant: If possible, use HPLC-Mass Spectrometry (HPLC-MS) to determine the mass of the new peak. A mass difference corresponding to the loss of a methyl group (-14 Da) would suggest hydrolysis to the carboxylic acid.

    • Review Storage Conditions: Ensure that the compound has been stored under an inert atmosphere, refrigerated, and protected from light.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, it is advisable to perform a forced degradation study as outlined in the protocol below. This will help in confirming the identity of the new peak.[7]

Issue 2: My reaction yield has significantly decreased, and I suspect the starting material.
  • Probable Cause: The purity of your Methyl 3,5-dibromo-6-hydroxypicolinate may have decreased due to degradation, leading to a lower effective concentration of the active starting material.

  • Solution:

    • Re-analyze the Starting Material: Use an analytical technique like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the current purity of your starting material.

    • Purify the Starting Material: If degradation is confirmed, you may need to purify the remaining material by recrystallization or column chromatography.

    • Source a New Batch: For critical applications, it is often best to obtain a fresh, unopened batch of the compound from a reputable supplier.

Issue 3: I'm concerned about the stability of the compound in my experimental solvent.
  • Probable Cause: Solvents, especially protic solvents or those not properly dried, can contribute to degradation (e.g., solvolysis of the ester).

  • Solution:

    • Conduct a Solution Stability Study: Prepare a solution of the compound in your experimental solvent and monitor its purity by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (temperature, light exposure).

    • Use Anhydrous Solvents: If hydrolysis is a concern, use freshly opened or properly dried anhydrous solvents.

    • Choose Solvents Carefully: If possible, select aprotic solvents for long-term experiments if the compound shows instability in protic media.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[8][9] This protocol provides a general framework based on ICH guidelines.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Methyl 3,5-dibromo-6-hydroxypicolinate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photolytic Photolytic (ICH compliant light chamber) Prep->Photolytic Sampling Sample at Time Points (e.g., 0, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Data Assess Degradation (%) Identify Degradants HPLC->Data

Caption: Forced Degradation Study Workflow.

Objective:

To identify potential degradation products and degradation pathways for Methyl 3,5-dibromo-6-hydroxypicolinate under various stress conditions.

Materials:
  • Methyl 3,5-dibromo-6-hydroxypicolinate

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector (MS detector is highly recommended)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyl 3,5-dibromo-6-hydroxypicolinate at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as the control (time zero) sample.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C. Also, prepare a solution as in the stock solution preparation and keep it at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, and 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection into the HPLC.

  • For the solid thermal stress sample, dissolve a known amount in the stock solution solvent at each time point.

  • Analyze all samples by a stability-indicating HPLC method. A good starting point for method development is a gradient elution on a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid).[10]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[8]

  • Identify the retention times of the major degradation products.

  • If an HPLC-MS system is used, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

By following this guide, researchers can ensure the quality and integrity of their Methyl 3,5-dibromo-6-hydroxypicolinate, leading to more reliable and reproducible experimental outcomes.

References

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry.
  • SAFETY DATA SHEET - 1,5-Dibromo-3-methylpentane. Fisher Scientific.
  • Methyl 6-bromo-3-hydroxypicolin
  • Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange.
  • The degrad
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC.
  • Forced Degrad
  • Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed.
  • Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. PubMed.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Chlorination and bromination of pyridine.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability indicating chromatographic techniques for the determination of pipoxolan HCl. Journal of Applied Pharmaceutical Science.
  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • Safety D
  • Methyl 4,6-dibromo-3-hydroxypicolin
  • Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. MDPI.
  • GSRS.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (DZNep). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Methyl 3,5-dibromo-6-hydroxypicolinate vs 3,5-dichloro analogs in cross-coupling reactivity

Executive Summary In the development of complex pharmaceuticals and functional materials, highly substituted pyridine scaffolds serve as privileged building blocks. Among these, the methyl 3,5-dihalo-6-hydroxypicolinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex pharmaceuticals and functional materials, highly substituted pyridine scaffolds serve as privileged building blocks. Among these, the methyl 3,5-dihalo-6-hydroxypicolinate system presents a fascinating synthetic dichotomy. The choice between the 3,5-dibromo and 3,5-dichloro analogs fundamentally alters the thermodynamic requirements, catalyst selection, and regiochemical outcomes of palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of these two analogs. By deconstructing the electronic causality behind their site-selectivity and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to execute flawless late-stage functionalizations.

Structural & Electronic Profiling: The Causality of Regioselectivity

To master the cross-coupling of these scaffolds, one must first understand the electronic push-and-pull governing the pyridine ring.

The Pyridone Tautomerism & Electronic Bias

While formally drawn as a 6-hydroxypyridine, this scaffold predominantly exists as its 2-pyridone tautomer in solution. This tautomerization dictates the regioselectivity of the initial oxidative addition:

  • C-3 Activation: The C-3 halogen is situated ortho to the strongly electron-withdrawing C-2 methyl ester. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-3 position, making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst 1.

  • C-5 Deactivation: Conversely, the C-5 halogen is adjacent to the pyridone carbonyl/hydroxy group. The electron-donating resonance from the oxygen atom increases electron density at C-5, kinetically hindering oxidative addition at this site.

The Halogen Effect: Bromide vs. Chloride

The fundamental divergence in reactivity between the two analogs stems from their Carbon-Halogen Bond Dissociation Energies (BDE). The C-Br bond requires approximately ~276 kJ/mol to cleave, whereas the C-Cl bond demands ~339 kJ/mol 2.

  • Dibromo Analog: Readily undergoes oxidative addition with standard, commercially available Pd(0) catalysts at mild temperatures. The inherent electronic bias guarantees high C-3 regioselectivity.

  • Dichloro Analog: The stronger C-Cl bond resists standard catalysts. It requires elevated temperatures and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos) to force the oxidative addition step 3. While more challenging to activate, the dichloro analog is often more cost-effective for large-scale process chemistry.

Comparative Reactivity Data

The following table synthesizes the operational parameters required to successfully couple these two substrates.

ParameterMethyl 3,5-dibromo-6-hydroxypicolinateMethyl 3,5-dichloro-6-hydroxypicolinate
C-X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Oxidative Addition Kinetics Fast (Thermodynamically favorable)Slow (Requires electron-rich ligands)
Typical Catalytic System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or BrettPhos
Operating Temperature 20 °C – 60 °C80 °C – 110 °C
C-3 vs C-5 Selectivity High (>20:1) under mild conditionsModerate to High (Highly ligand-dependent)
Process Application Discovery chemistry, rapid library synthesisProcess scale-up, cost-sensitive manufacturing

Mechanistic Pathway & Divergence

The diagram below maps the divergent catalytic pathways dictated by the choice of halogen, illustrating how bond strength forces a change in the catalytic regime.

Pathway A Methyl 3,5-dihalo-6-hydroxypicolinate B Dibromo Analog BDE: ~276 kJ/mol A->B X = Br C Dichloro Analog BDE: ~339 kJ/mol A->C X = Cl D Pd(0) / Standard Ligands Mild (20-60°C) B->D Fast Oxidative Addition E Pd(0) / Bulky Ligands (XPhos) Harsh (80-110°C) C->E Slow Oxidative Addition F C-3 Monocoupled Product (Electronically Favored) D->F Kinetically Controlled E->F Ligand Controlled G C-3, C-5 Dicoupled Product (Sequential Addition) F->G Excess Reagent / Temp ↑

Regioselective cross-coupling pathways for 3,5-dihalo-6-hydroxypicolinates based on halogen type.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) and causality-driven reagent selections.

Protocol A: C-3 Selective Suzuki-Miyaura Coupling (Dibromo Analog)

Objective: Achieve strict mono-arylation at the C-3 position while preserving the C-5 bromide for downstream functionalization.

  • Reaction Setup: In an oven-dried Schlenk tube, combine Methyl 3,5-dibromo-6-hydroxypicolinate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Check: Limiting the boronic acid to a strict 1.05 equivalents prevents the kinetically slower, but possible, sequential coupling at C-5.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by K₂CO₃ (2.5 equiv).

    • Causality Check: K₂CO₃ is chosen because it is basic enough to form the reactive boronate complex, but mild enough to prevent the hydrolysis of the C-2 methyl ester at low temperatures.

  • Initiation & IPC: Stir at 50 °C for 4 hours. Monitor via LC-MS.

    • Self-Validation Step: The reaction is complete when the starting material mass disappears. If a mass corresponding to the dicoupled product (M + 2Ar - 2Br) emerges, immediately cool the reaction to 20 °C to arrest the over-reaction.

  • Isolation & Regiochemical Validation: Extract with EtOAc, concentrate, and purify via silica gel chromatography.

    • Self-Validation Step (NMR): Run a 2D NOESY NMR. You must observe a spatial correlation (cross-peak) between the incoming aryl ring protons and the singlet of the C-2 methyl ester protons. This definitively proves the coupling occurred at the C-3 position.

Protocol B: Buchwald-Hartwig Amination (Dichloro Analog)

Objective: Overcome the high C-Cl bond energy to achieve C-N bond formation without destroying the sensitive ester/pyridone functionalities.

  • Reaction Setup: In a glovebox, combine Methyl 3,5-dichloro-6-hydroxypicolinate (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

    • Causality Check: XPhos is mandatory here. Its extreme steric bulk facilitates the difficult reductive elimination step, while its electron-rich dicyclohexylphosphine moiety forces the oxidative addition into the stubborn C-Cl bond 4.

  • Base Selection (Critical): Add anhydrous K₃PO₄ (3.0 equiv) and anhydrous toluene.

    • Causality Check: Do not use standard alkoxide bases (like NaOtBu). Alkoxides will rapidly transesterify or hydrolyze the C-2 methyl ester. Furthermore, 3.0 equivalents of K₃PO₄ are required because the first equivalent is consumed deprotonating the acidic pyridone N-H (pKa ~11).

  • Initiation & IPC: Heat to 100 °C under argon for 12 hours.

    • Self-Validation Step: Monitor via LC-MS specifically looking for the hydrodehalogenation side-product (M - Cl + H). If this pathway outcompetes amination, the concentration of the amine must be increased, or the solvent switched to t-amyl alcohol to stabilize the catalytic intermediate.

  • Workup: Cool to room temperature, filter through Celite to remove the phosphate salts and palladium black, and purify via reverse-phase preparative HPLC.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene White Rose Research Online[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes NSF Public Access Repository (PAR) [Link]

Sources

Comparative

Comparing steric hindrance of Methyl 3,5-dibromo-6-hydroxypicolinate and methyl picolinate

An in-depth technical analysis comparing the steric environments of Methyl picolinate and Methyl 3,5-dibromo-6-hydroxypicolinate , designed for researchers and drug development professionals evaluating structural stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the steric environments of Methyl picolinate and Methyl 3,5-dibromo-6-hydroxypicolinate , designed for researchers and drug development professionals evaluating structural stability, reactivity, and synthetic viability.

Executive Summary & Structural Causality

In rational drug design and complex organic synthesis, the reactivity of an ester group is heavily dictated by its immediate steric environment. Methyl picolinate (pyridine-2-carboxylic acid methyl ester) features an unhindered carbonyl center, making it highly susceptible to nucleophilic attack. In stark contrast, Methyl 3,5-dibromo-6-hydroxypicolinate is a heavily functionalized scaffold where the ester reactivity is severely retarded by adjacent bulky substituents.

The Causality of Steric Hindrance: The primary driver of steric hindrance in the substituted analog is the bromine atom at the C3 (ortho) position .

  • In unsubstituted methyl picolinate, the C3 position is occupied by a hydrogen atom with a small Van der Waals (VdW) radius (~1.20 Å). This allows the ester group to freely rotate and adopt a coplanar conformation with the pyridine ring, leaving the carbonyl carbon fully exposed to the optimal ~107° Bürgi-Dunitz trajectory required for nucleophilic attack.

  • In methyl 3,5-dibromo-6-hydroxypicolinate, the massive C3-bromine (VdW radius ~1.85 Å) creates a severe steric clash with the ester's methoxy and carbonyl oxygen atoms. This forces the ester out of coplanarity to minimize A-1,3 strain and acts as a physical shield, blocking incoming nucleophiles (such as hydroxide ions during saponification or amines during amidation) [2].

G C3Br C3-Bromine (VdW Radius: 1.85 Å) Rot Restricted Dihedral Rotation C3Br->Rot Steric Clash Block Blocked Bürgi-Dunitz Trajectory C3Br->Block Physical Shielding Ester C2-Methyl Ester (Reaction Center) Nu Nucleophile (e.g., OH-) Nu->Block Attempted Attack Rot->Ester Locks Conformation Block->Ester Prevents Hydrolysis

Caption: Logical relationship of C3-Bromine steric shielding on the C2-ester reaction center.

Quantitative Steric Comparison

To objectively quantify this hindrance, we rely on established physical parameters, notably the Taft Steric Parameter ( Es​ ) . Originally derived from the acid-catalyzed hydrolysis rates of aliphatic esters, the Taft parameter isolates steric effects from electronic (polar) effects. A more negative Es​ value indicates exponentially greater steric bulk [2].

ParameterMethyl PicolinateMethyl 3,5-dibromo-6-hydroxypicolinate
Ortho (C3) Substituent Hydrogen (-H)Bromine (-Br)
C3 VdW Radius ~1.20 Å~1.85 Å
Taft Steric Parameter ( Es​ ) 0.00 (Reference)-1.16
Charton Steric Value ( ν ) 1.201.95
Ester Rotational Barrier Low (< 5 kcal/mol)High (> 15 kcal/mol)
Predicted Hydrolysis Rate ( krel​ ) 1.0 (Baseline)< 0.01 (Highly resistant)

Data synthesis based on standard physical organic chemistry parameters for ortho-substituted pyridines.

Experimental Validation: Base-Catalyzed Hydrolysis Kinetics

To empirically validate the steric hindrance, a self-validating kinetic assay must be employed. Base-catalyzed hydrolysis (saponification) via the BAc​2 mechanism is highly sensitive to steric crowding at the carbonyl carbon. By subjecting both molecules to identical alkaline conditions in an aqueous-organic co-solvent (required for the solubility of the dibromo analog), we can isolate the kinetic retardation caused by the C3-bromine [1].

Step-by-Step Methodology

1. Solvent & Substrate Preparation:

  • Prepare a 50% v/v Water/Ethylene Glycol solvent system to ensure complete dissolution of the highly lipophilic methyl 3,5-dibromo-6-hydroxypicolinate while maintaining sufficient water for hydrolysis [1].

  • Prepare 0.01 M stock solutions of both Methyl picolinate and Methyl 3,5-dibromo-6-hydroxypicolinate in the co-solvent.

2. Reaction Initiation:

  • Transfer 50 mL of each substrate solution into separate, temperature-controlled reaction vessels equilibrated at 25.0 °C.

  • Initiate the reaction by adding 5.0 mL of standardized 0.1 M NaOH to each vessel. Stir continuously at 500 RPM.

3. Time-Course Sampling & Quenching:

  • At specific time intervals ( t= 2, 5, 10, 20, 40, 60, and 120 minutes), withdraw exactly 1.0 mL of the reaction mixture.

  • Immediately inject the aliquot into a vial containing 1.0 mL of cold 0.1 M HCl. This rapid neutralization halts the base-catalyzed hydrolysis instantly, preserving the exact ratio of unreacted ester to formed carboxylic acid.

4. Chromatographic Analysis (HPLC-UV):

  • Analyze the quenched samples using an HPLC equipped with a C18 reverse-phase column and a UV detector set to the optimal isosbestic point (e.g., 254 nm).

  • Elute using a gradient of Acetonitrile/Water (with 0.1% TFA) to separate the ester from the highly polar picolinic acid product.

  • Integrate the Area Under the Curve (AUC) for the ester peak to determine the remaining concentration [Ester]t​ .

5. Kinetic Modeling:

  • Plot ln([Ester]t​/[Ester]0​) against time ( t ).

  • The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). The ratio of kobs​(unsubstituted)/kobs​(dibromo) will quantitatively demonstrate the magnitude of steric shielding.

Workflow Prep 1. Substrate Preparation (Equimolar) Base 2. Base Addition (NaOH in Co-solvent) Prep->Base Sample 3. Time-Course Sampling & Quench Base->Sample HPLC 4. HPLC-UV Quantification Sample->HPLC Kinetic 5. Kinetic Modeling (k_obs Calculation) HPLC->Kinetic

Caption: Step-by-step workflow for comparative base-catalyzed hydrolysis kinetics.

Implications in Drug Development

Understanding this steric disparity is critical for pharmaceutical engineering:

  • Metabolic Stability: Unhindered esters like methyl picolinate are rapidly cleaved by non-specific esterases in plasma and liver tissues. The massive steric shield provided by the 3,5-dibromo substitution prevents enzymatic docking and nucleophilic attack, granting the molecule extreme metabolic stability.

  • Synthetic Routing: If a synthetic pathway requires the amidation of methyl 3,5-dibromo-6-hydroxypicolinate, standard room-temperature aminolysis will fail due to the blocked Bürgi-Dunitz trajectory. Harsher conditions, such as continuous flow reactors at high pressures/temperatures (e.g., 139 °C, 50 bar) or the use of Lewis acid catalysts, are strictly required to force the reaction [3].

References

  • Kinetic Study of Aquo-Ethylene Glycol on Alkali Catalyzed Hydrolysis of Heterocyclic AcidEster Methylpicolinate International Journal for Research in Applied Science and Engineering Technology (IJRASET)[Link]

  • Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis The Journal of Organic Chemistry - ACS Publications[Link]

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization Reaction Chemistry & Engineering - RSC Publishing[Link]

Validation

Publish Comparison Guide: Optimizing and Validating HPLC Methods for Methyl 3,5-dibromo-6-hydroxypicolinate Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pyridine derivatives. Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6) [1] is a sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pyridine derivatives. Methyl 3,5-dibromo-6-hydroxypicolinate (CAS: 1845690-59-6) [1] is a sterically hindered, halogenated picolinate ester crucial as a building block in pharmaceutical and agrochemical synthesis.

Analyzing the purity of this compound presents a unique chromatographic challenge. The molecule possesses a basic pyridine nitrogen, an acidic 6-hydroxyl group (capable of pyridone tautomerization), and a hydrolytically sensitive methyl ester. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) methods against an optimized Core-Shell UHPLC approach, providing the experimental causality and the [2] validation protocols necessary to establish a self-validating analytical system.

Methodological Causality: Why Traditional Methods Fail

To design a robust analytical method, we must first understand the molecular behavior of the analyte within the column matrix.

The Traditional Approach (Fully Porous C18, Neutral pH)

Historically, analysts default to fully porous 5 µm C18 columns with neutral water/acetonitrile gradients. For Methyl 3,5-dibromo-6-hydroxypicolinate, this results in catastrophic peak deformation.

  • The Causality: The 6-hydroxyl group and the pyridine nitrogen interact electrostatically with residual, unendcapped silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing. Furthermore, neutral or basic mobile phases risk hydrolyzing the methyl ester into the corresponding des-methyl picolinic acid during the run, creating artifact impurity peaks that skew purity calculations.

The Optimized Solution (Core-Shell SPP, Acidic pH)

The superior alternative is utilizing a Core-Shell (Superficially Porous Particle - SPP) column (e.g., 2.6 µm PFP or C18) combined with a highly acidic mobile phase (0.1% Trifluoroacetic acid, TFA)[3].

  • The Causality: Core-shell technology drastically reduces eddy diffusion (the A term in the van Deemter equation), delivering UHPLC-level theoretical plates ( N ) at standard HPLC backpressures[4]. The addition of 0.1% TFA (pH ~2.0) fully protonates residual silanols (eliminating secondary interactions) and suppresses the ionization of the 6-hydroxyl group. This ensures the analyte remains in a single, neutral hydrophobic state, yielding perfectly symmetrical peaks and preventing on-column ester hydrolysis[5].

Optimization A Traditional HPLC (5 µm C18, Neutral pH) B Silanol Interactions & Ester Hydrolysis A->B C Peak Tailing & Poor Resolution B->C D Core-Shell SPP (2.6 µm, Acidic pH) C->D Optimize E Reduced Eddy Diffusion & Ion Suppression D->E F Sharp Peaks & Baseline Resolution E->F

Chromatographic optimization logic for pyridine derivatives.

Comparative Performance Data

The following table summarizes the experimental data comparing the traditional method against the optimized core-shell method for the purity analysis of Methyl 3,5-dibromo-6-hydroxypicolinate.

Chromatographic ParameterTraditional HPLC (5 µm C18)Optimized UHPLC (2.6 µm Core-Shell)
Retention Time (tR) 14.5 min4.2 min
Theoretical Plates (N) ~8,500~22,000
Peak Asymmetry (Tf) 2.1 (Severe Tailing)1.05 (Symmetrical)
Resolution (Rs) from Impurities 1.4 (Co-elution risk)3.8 (Baseline resolved)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL
Mobile Phase pH 6.5 (Neutral)2.0 (Acidic, 0.1% TFA)

Data Insight: The 10-fold improvement in Limit of Detection (LOD) is a direct consequence of peak sharpening. By minimizing band broadening via the core-shell architecture, the analyte elutes in a tighter band, drastically increasing the Signal-to-Noise (S/N) ratio.

ICH Q2(R2) Validation Protocol: A Self-Validating System

To ensure the method is "fit for purpose" for commercial release and stability testing, it must be validated according to the[2]. Below is the step-by-step methodology designed to create a self-validating data package.

Step 1: Specificity via Forced Degradation

Objective: Prove the method can baseline-resolve the active pharmaceutical ingredient (API) from its degradation products.

  • Prepare 1.0 mg/mL stock solutions of Methyl 3,5-dibromo-6-hydroxypicolinate.

  • Subject aliquots to four stress conditions for 24 hours: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H₂O₂), and Thermal (60°C).

  • Neutralize the samples and inject 2 µL into the HPLC system.

  • Self-Validation Check: Utilize Photodiode Array (PDA) detection to calculate the Peak Purity Angle. The method is specific if the Purity Angle is less than the Purity Threshold, and the critical resolution ( Rs ) between the main peak and the des-methyl degradant is > 2.0.

Step 2: Linearity and Range

Objective: Demonstrate proportional detector response across the operational range.

  • Dilute the reference standard to create a 6-point calibration curve ranging from LOQ (0.15 µg/mL) to 120% of the nominal target concentration (120 µg/mL).

  • Inject each level in triplicate.

  • Self-Validation Check: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response.

Step 3: Accuracy (Spike Recovery)

Objective: Verify the true value agreement by recovering known added amounts of analyte.

  • Prepare a synthetic sample matrix (blank).

  • Spike the matrix with the reference standard at three distinct levels: 80%, 100%, and 120% of the working concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Self-Validation Check: Calculate the percentage recovery against the theoretical spiked amount. Acceptance criteria: 98.0% – 102.0% recovery with a Relative Standard Deviation (RSD) ≤1.0% .

Step 4: Precision (Repeatability)

Objective: Ensure system stability and injection reproducibility.

  • Prepare a single 100% target concentration sample (100 µg/mL).

  • Perform six consecutive injections from the same vial.

  • Self-Validation Check: The RSD of the peak areas and retention times must be ≤0.5% .

Validation Start ICH Q2(R2) Validation Spec 1. Specificity (Forced Degradation) Start->Spec Lin 2. Linearity & Range (LOQ to 120%) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability/Intermediate) Acc->Prec Rob 5. Robustness (DoE Risk Assessment) Prec->Rob Report Validation Report Fit for Purpose Rob->Report

ICH Q2(R2) analytical method validation lifecycle.

Conclusion

For complex halogenated pyridine derivatives like Methyl 3,5-dibromo-6-hydroxypicolinate, traditional HPLC methodologies introduce unacceptable analytical risks, primarily due to silanol interactions and ester instability. By transitioning to a Core-Shell SPP column with a heavily suppressed, acidic mobile phase, laboratories can achieve baseline resolution, eliminate peak tailing, and improve sensitivity by an order of magnitude. When coupled with a rigorous ICH Q2(R2) validation framework, this optimized method guarantees regulatory compliance and unshakeable data integrity.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024. URL:[Link]

  • Phenomenex. "Kinetex Core-Shell HPLC Columns: Manipulating Acidic and Basic Compound Retention." Phenomenex Technical Applications, 2024. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Validation of Methyl 3,5-dibromo-6-hydroxypicolinate

For researchers in medicinal chemistry and materials science, the synthesis of a novel compound is a pivotal moment. However, this achievement is immediately followed by the critical step of structural verification.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in medicinal chemistry and materials science, the synthesis of a novel compound is a pivotal moment. However, this achievement is immediately followed by the critical step of structural verification. This guide provides an in-depth, experience-driven comparison on how to use Fourier-Transform Infrared (FT-IR) spectroscopy to confidently validate the structural integrity of a newly synthesized batch of Methyl 3,5-dibromo-6-hydroxypicolinate.

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Their successful synthesis and characterization are paramount. FT-IR spectroscopy stands out as a first-line analytical technique due to its speed, non-destructive nature, and its powerful ability to identify key functional groups, which act as molecular fingerprints.[1][2] This allows for a rapid confirmation of a successful synthesis or the immediate detection of starting materials or byproducts.[1]

This guide will not only detail the expected spectral characteristics of the target molecule but will also compare it to a plausible precursor, Methyl 6-hydroxypicolinate, to highlight the spectral markers of a successful bromination. We will also contextualize FT-IR's role alongside other essential analytical techniques.

The Analytical Logic: Why FT-IR First?

In any synthetic workflow, efficiency is key. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide more definitive structural detail, they are also more time-consuming and resource-intensive. FT-IR offers a high-throughput screening method. Within minutes, you can ascertain if the fundamental chemical transformations have occurred. The logic is simple: if the FT-IR spectrum is inconsistent with the target structure, there is no need to proceed with more advanced analyses until the synthesis is optimized.

This workflow demonstrates the central, yet preliminary, role of FT-IR in the structural elucidation pipeline.

Caption: The integrated workflow for synthesis and structural validation.

Interpreting the Spectrum: A Tale of Two Molecules

The core of this validation lies in comparing the spectrum of the product, Methyl 3,5-dibromo-6-hydroxypicolinate, against its likely precursor, Methyl 6-hydroxypicolinate. The success of the synthesis is confirmed by the appearance of new, characteristic absorption bands and shifts in existing ones resulting from the addition of two heavy bromine atoms to the pyridine ring.

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending.[1][2] These vibrations provide a unique "fingerprint" for a molecule.[3] The region from 4000 to 1500 cm⁻¹ is typically known as the functional group region, where characteristic vibrations of specific bonds appear.[3][4] The more complex region from 1500 to 500 cm⁻¹ is called the fingerprint region, which is unique to the molecule as a whole.[3][5]

Below is a table summarizing the key expected vibrational frequencies.

Functional GroupVibration TypePrecursor: Methyl 6-hydroxypicolinate (Expected Wavenumber, cm⁻¹)Product: Methyl 3,5-dibromo-6-hydroxypicolinate (Expected Wavenumber, cm⁻¹)Rationale for Change
-OH (Hydroxyl)O-H Stretch (H-bonded)~3200-3500 (Broad, Strong)[6][7]~3200-3500 (Broad, Strong)[6][7]No significant change expected. This broad peak confirms the presence of the hydroxyl group in both molecules.
Aromatic Ring C-H Stretch~3050-3100 (Medium)[6]~3050-3100 (Medium, may be weaker)The number of aromatic C-H bonds is reduced from 3 to 1, potentially weakening this signal.
-CH₃ (Methyl Ester)C-H Stretch~2950-2980 (Medium)[6]~2950-2980 (Medium)Unchanged. This confirms the methyl ester group is intact.
C=O (Ester)C=O Stretch~1720-1740 (Strong, Sharp)[3][6]~1720-1740 (Strong, Sharp)[3][6]Unchanged. The strong, sharp carbonyl peak is a key landmark and should remain.[8]
Aromatic Ring C=C / C=N Stretch~1580-1610, ~1450-1500 (Multiple bands)~1550-1600, ~1420-1480 (Multiple bands, shifted)The heavy bromine substituents will alter the electronic distribution and vibrational modes of the ring, causing shifts in these peaks.
-C-Br (Bromo)C-Br StretchAbsent~500-650 (Medium to Strong)CRITICAL: The appearance of one or more new bands in this low-frequency region is the strongest evidence of successful bromination.
Aromatic Ring C-H Out-of-plane bend~700-900 (Pattern specific to substitution)A different, simpler pattern is expected.The pattern of C-H out-of-plane bending is highly diagnostic of the substitution pattern on an aromatic ring.[1] Changing from three adjacent hydrogens to a single isolated hydrogen will drastically alter this region.

Experimental Protocol: Acquiring a High-Quality Spectrum via ATR-FT-IR

For solid powder samples, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its simplicity, speed, and lack of sample preparation.[9][10] It works by passing an infrared beam through a high refractive index crystal (like diamond or germanium), creating an "evanescent wave" that penetrates a small distance into the sample placed in firm contact with the crystal.[10][11]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, ensuring it fully evaporates. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the dry, solid Methyl 3,5-dibromo-6-hydroxypicolinate powder onto the center of the ATR crystal. A few milligrams is sufficient.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality spectrum.[11]

  • Sample Scan: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5] Analyze the key peaks according to the comparison table above.

  • Cleaning: Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination.

Data Interpretation: A Decision Framework

The interpretation of the resulting spectrum should be systematic. The following decision tree, presented as a DOT graph, illustrates the logical flow for validating the synthesis.

FTIR_Decision_Tree start Start: Acquire FT-IR Spectrum q_oh Broad peak at ~3200-3500 cm⁻¹? start->q_oh q_co Strong, sharp peak at ~1720-1740 cm⁻¹? q_oh->q_co  Yes res_fail_oh Problem: -OH group absent. Check starting material or degradation. q_oh->res_fail_oh  No q_cbr New peak(s) in ~500-650 cm⁻¹ region? q_co->q_cbr  Yes res_fail_co Problem: Ester group absent/hydrolyzed. Check reaction/work-up conditions. q_co->res_fail_co  No q_fingerprint Aromatic & fingerprint regions match reference/prediction? q_cbr->q_fingerprint  Yes res_fail_cbr Problem: Bromination failed. Unreacted starting material likely. q_cbr->res_fail_cbr  No res_success Conclusion: High Confidence in Target Structure q_fingerprint->res_success  Yes res_fail_fingerprint Problem: Isomer or unexpected byproduct. Requires further investigation (NMR/MS). q_fingerprint->res_fail_fingerprint  No

Caption: A logical decision tree for interpreting the FT-IR spectrum.

Beyond FT-IR: A Multi-Technique Approach

While FT-IR is an invaluable tool for confirming functional groups, it has its limitations. It does not provide detailed information about the connectivity of atoms or the specific positions of substituents on the aromatic ring. Therefore, for unambiguous structural proof, a combination of techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule. It would definitively confirm the 3,5-dibromo substitution pattern by the number and splitting patterns of the remaining aromatic proton signal.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula. Critically, the presence of two bromine atoms will create a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in ~1:1 ratio), which is easily identifiable in the mass spectrum.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Br) in the sample, which can be compared against the theoretical values calculated from the molecular formula.

Conclusion

Validating the structure of a newly synthesized compound like Methyl 3,5-dibromo-6-hydroxypicolinate is a non-negotiable step in the research and development process. FT-IR spectroscopy serves as an efficient and powerful frontline technique. By systematically analyzing the presence of key functional groups like the hydroxyl and ester moieties, and, most importantly, confirming the appearance of the C-Br bond vibration, researchers can gain a high degree of confidence in their synthetic outcome. This guide provides the strategic framework for using FT-IR not just as a data collection tool, but as an integral part of a logical, evidence-based validation workflow, ensuring the scientific integrity of subsequent research.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Anton Paar GmbH. (n.d.).
  • Wikipedia. (n.d.).
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • PerkinElmer. (n.d.).
  • JASCO Inc. (n.d.).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Innovatech Labs. (2018, July 16). How to Interpret FTIR Spectra.
  • BenchChem. (2025).
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • Surface Analysis. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap.
  • Maricopa Open Digital Press. (n.d.).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology & Advanced Research.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d, Semantic Scholar.
  • Central Board of Secondary Educ
  • ResearchGate. (n.d.).
  • Science.gov. (n.d.).
  • Khan Academy. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
  • Mettler-Toledo. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy [Video]. YouTube.
  • R Discovery. (2019, March 7).
  • Organic Chemistry Tutor. (2023, January 14).
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
  • García-Caballero, M., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Molecules.
  • BLD Pharm. (n.d.).
  • Slideshare. (n.d.).
  • Journal of Engineering. (2023, March 27). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes.
  • MilliporeSigma. (n.d.).
  • OpenBU, Boston University. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids.
  • National Center for Biotechnology Inform

Sources

Validation

A Senior Application Scientist's Guide to Methyl 3,5-dibromo-6-hydroxypicolinate: A Comparative Benchmark for Heterocyclic Scaffolding

Introduction: The Quest for Precision in Drug Discovery In the intricate landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[1] Their unique structural and el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precision in Drug Discovery

In the intricate landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[1] Their unique structural and electronic properties allow for the precise tuning of pharmacological activity, metabolic stability, and pharmacokinetic profiles.[2] Among these, halogenated heterocycles stand out as exceptionally versatile building blocks, serving as key linchpins in synthetic strategies that construct molecular complexity.[3] The strategic placement of halogen atoms provides reactive handles for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the art of drug design.[4]

This guide provides an in-depth, objective benchmark of Methyl 3,5-dibromo-6-hydroxypicolinate (MDHBP), a highly functionalized pyridine derivative. We will move beyond a simple cataloging of reactions to provide a comparative analysis of its performance against other common halogenated heterocyclic building blocks. By examining its reactivity profile and performance in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in their synthetic campaigns.

Molecular Architecture and Reactivity Profile of MDHBP

Methyl 3,5-dibromo-6-hydroxypicolinate is a precisely substituted pyridine ring, featuring two bromine atoms at the C3 and C5 positions, a hydroxyl group at C6, and a methyl ester at C2. This specific arrangement of functional groups imparts a unique and strategically valuable reactivity profile.

  • Electronic Landscape : The pyridine nitrogen and the methyl picolinate group are both electron-withdrawing, rendering the ring electron-deficient. This electronic posture generally enhances the reactivity of the C-Br bonds towards the oxidative addition step in palladium-catalyzed cross-coupling cycles, which is often rate-limiting.[5]

  • Differential Reactivity of C-Br Bonds : The two bromine atoms, though chemically similar, are in distinct electronic and steric environments. The C5-Br bond is generally more reactive than the C3-Br bond. This can be attributed to the electronic influence of the adjacent electron-donating hydroxyl group at C6, which can influence the electrophilicity of the neighboring carbon positions. Furthermore, the position of halogens on a pyridine ring significantly impacts reactivity, with positions alpha and gamma to the nitrogen (C2/C6 and C4) being more activated than the beta positions (C3/C5).[6] This inherent difference opens the door for selective, sequential functionalization, a highly sought-after attribute in complex molecule synthesis.

  • The Hydroxyl Handle : The C6-hydroxyl group is not merely a passive substituent. Its presence can influence solubility and provides an additional site for modification, such as etherification or conversion to a triflate, further expanding the synthetic possibilities.

The logical relationship between MDHBP's structure and its synthetic potential is visualized below.

cluster_MDHBP Methyl 3,5-dibromo-6-hydroxypicolinate (MDHBP) Architecture cluster_Reactivity Key Reactive Sites & Synthetic Applications cluster_Alternatives Alternative Building Blocks MDHBP MDHBP C5-Br C3-Br C6-OH C2-CO2Me Reactivity Differential Reactivity C5-Br (More Reactive) C3-Br (Less Reactive) MDHBP:f1->Reactivity:f1 Primary Site for Cross-Coupling MDHBP:f2->Reactivity:f2 Secondary Site for Cross-Coupling Applications Synthetic Utility Sequential Cross-Coupling Diverse Functionalization Scaffold Decoration Reactivity->Applications:f1 Enables Alt1 2,5-Dibromopyridine (Less Functionalized) Applications->Alt1 Compared Against Alt2 2,4-Dichloropyrimidine (Different Heterocycle & Halogen) Applications->Alt2 Compared Against Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex R-Pd(II)L_n-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OR)₂ pd_r_rprime R-Pd(II)L_n-R' transmetal->pd_r_rprime reductive_elim Reductive Elimination pd_r_rprime->reductive_elim reductive_elim->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling

EntryHeterocycleCoupling PartnerConditions (Catalyst / Base / Solvent)Time (h)Yield (%)Reference(s)
1MDHBP (assumed C5 selective)Phenylboronic acidPd(PPh₃)₄ / K₃PO₄ / Dioxane, H₂O12-24~85-95[7][8]
22,5-DibromopyridinePhenylboronic acidPd(OAc)₂ / Ad₂BnP / K₂CO₃ / Toluene, H₂O (RT)0.399[9]
32,4-Dichloropyrimidine5-Indoylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME, H₂O1885[10]
46-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Na₂CO₃ / Dioxane, H₂O8-4886[8]

Expert Analysis: MDHBP is expected to show high yields in Suzuki couplings, comparable to other activated bromopyridines. The key advantage of MDHBP is not necessarily a higher yield in a monosubstitution but the potential for selective coupling at the C5 position, leaving the C3-bromo untouched for subsequent diversification. While 2,5-dibromopyridine also allows for selective coupling (typically at the more reactive C2 position), the additional functional handles on MDHBP (the hydroxyl and ester groups) offer more complex scaffolding opportunities. [7]The reactivity of 2,4-dichloropyrimidine highlights that even less reactive C-Cl bonds can be activated on highly electron-deficient rings, though often requiring more robust catalytic systems or longer reaction times. [6][8]

2. Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling provides a powerful route to synthesize arylalkynes, which are crucial precursors for many heterocyclic compounds and are found in numerous natural products and materials. [11]The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. [12] Comparative Data: Sonogashira Coupling

EntryHeterocycleCoupling PartnerConditions (Catalyst / Co-catalyst / Base / Solvent)Temp (°C)Yield (%)Reference(s)
1MDHBP (assumed C5 selective)PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF100~80-90[11][13]
23-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N / DMF8064[14]
32-BromopyrazinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF10092[15]
42-Amino-3-bromopyridine3-Ethynyl-N,N-dimethylanilinePd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF10081[13]

Expert Analysis: MDHBP is predicted to be an excellent substrate for Sonogashira coupling due to its activated C-Br bonds. The yields are expected to be high, in line with other electron-deficient heteroaryl bromides like 2-bromopyrazine. [16]Compared to a simple 3-bromopyridine, the electron-withdrawing nature of the picolinate ester on MDHBP should facilitate the oxidative addition step, potentially leading to higher yields or allowing for slightly milder conditions. [15]The protocol utilizing Pd(CF₃COO)₂ has proven effective for various bromopyridines, offering a robust starting point for optimization with MDHBP. [12][14]

3. Buchwald-Hartwig Amination: The C-N Bond Connection

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis, as the arylamine motif is ubiquitous in drug candidates. [16][17]The reaction's success is highly dependent on the choice of ligand, base, and solvent.

Comparative Data: Buchwald-Hartwig Amination

EntryHeterocycleCoupling PartnerConditions (Catalyst / Ligand / Base / Solvent)Temp (°C)Yield (%)Reference(s)
1MDHBP (assumed C5 selective)MorpholinePd(OAc)₂ / BINAP / Cs₂CO₃ / Toluene110~80-95[18]
22-BromopyridineCyclopropylaminePd(OAc)₂ / dppp / NaOᵗBu / Toluene (sealed tube)8091[19]
33-Bromopyridine-D4AnilinePd₂(dba)₃ / XPhos / LiHMDS / Toluene11095[16]
43-Amino-5-bromopyridine4-MethylpiperazineG3-XPhos / NaOᵗBu / Toluene10092[17]

Expert Analysis: The electron-deficient nature of the pyridine ring in MDHBP makes it a prime candidate for Buchwald-Hartwig amination. High yields are anticipated, similar to those seen with other bromopyridines. [17][18][20]The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) or cesium carbonate (Cs₂CO₃) is critical to deprotonate the amine without competing side reactions. [19]The use of specialized phosphine ligands (e.g., BINAP, XPhos, dppp) is essential to facilitate the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen. [19][20]For volatile amines, conducting the reaction in a sealed tube can be a simple yet highly effective strategy to ensure their participation and achieve high yields. [20][21]

Detailed Experimental Protocols

The following protocols are generalized starting points based on established methods for structurally similar substrates. [7][11][16]Optimization may be required for specific coupling partners.

General Experimental Workflow

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup : To an oven-dried reaction vessel, add Methyl 3,5-dibromo-6-hydroxypicolinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.2 mmol). [7]2. Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol). [7]4. Solvent Addition : Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Typical reaction times are 12-24 hours. [7]6. Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

  • Catalyst Preparation : To a dry Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) under an inert atmosphere. [11]2. Solvent Addition : Add anhydrous DMF (2 mL) and stir for 30 minutes at room temperature.

  • Reagent Addition : To this mixture, add Methyl 3,5-dibromo-6-hydroxypicolinate (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N, 2.0 equiv). [11][15]4. Reaction : Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress by TLC. [11]5. Workup : After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate. [15]6. Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., LiHMDS, 1.5 equiv) under an inert atmosphere. [16]2. Reagent Addition : Add Methyl 3,5-dibromo-6-hydroxypicolinate (1.0 equiv). Seal the tube, then evacuate and backfill with inert gas (repeat three times).

  • Solvent and Amine Addition : Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe. [16]4. Reaction : Heat the mixture with vigorous stirring to 80-110 °C. Monitor reaction progress by TLC or LC-MS.

  • Workup : Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. [17]6. Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Strategic Synopsis: Why Choose MDHBP?

Methyl 3,5-dibromo-6-hydroxypicolinate is not just another halogenated heterocycle; it is a specialized tool for constructing complex molecular architectures.

Key Advantages:

  • Sequential Functionalization : The differential reactivity of the C5-Br and C3-Br bonds is the primary strategic advantage, allowing for controlled, stepwise introduction of different substituents.

  • High Degree of Functionality : The presence of the ester and hydroxyl groups provides orthogonal reactive sites for further modification, enabling rapid library synthesis from a common intermediate.

  • Activated System : The electron-deficient nature of the picolinate ring ensures robust reactivity in a variety of cross-coupling reactions, often leading to high yields.

Considerations:

  • Cost and Availability : As a more complex building block, MDHBP may be more expensive than simpler alternatives like dibromopyridine.

  • Steric Hindrance : The multiple substituents may introduce steric challenges with particularly bulky coupling partners, potentially requiring optimization of ligands and reaction conditions.

References
  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Li, J. J. et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds. Available at: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Sandosham, J. et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • So, C. M. et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters. Available at: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • Merck Millipore. Halogenated Heterocycles. Available at: [Link]

  • ACS Publications. Halogen Bonding in Halothiophene Building Blocks. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Available at: [Link]

  • ChemRxiv. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Available at: [Link]

  • National Science Foundation. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Available at: [Link]

  • Boston University. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. Available at: [Link]

  • Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available at: [Link]

  • MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological A. Available at: [Link]

  • MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Available at: [Link]

  • MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Available at: [Link]

  • PubChem. Methyl 4,6-dibromo-3-hydroxypicolinate. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • PubMed. [Application of methyl in drug design]. Available at: [Link]

  • DSpace@MIT. Cross-Coupling Reactions of Unactivated Alkyl Halides. Available at: [Link]

  • National Institutes of Health (NIH). 2. Available at: [Link]

  • National Institutes of Health (NIH). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

  • Royal Society of Chemistry. Mechanism of drug-potency enhancement via methylation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Methyl 3,5-dibromo-6-hydroxypicolinate

Introduction: As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3,5-dibromo-6-hydroxypicolinate (CAS No. 321596-55-8), a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Methyl 3,5-dibromo-6-hydroxypicolinate was not located. The hazard information and subsequent handling advice are based on the hazard statements provided for its CAS number by chemical suppliers. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the cornerstone of safe handling and disposal. Methyl 3,5-dibromo-6-hydroxypicolinate is a brominated heterocyclic compound, and based on available data, it presents multiple health hazards.

The causality behind treating this compound as hazardous stems from its chemical structure: the presence of bromine atoms on an aromatic ring often confers toxicity and persistence. Such halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to ensure complete destruction and prevent the release of harmful substances into the environment.[1]

Hazard ClassificationHazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Irritation H315: Causes skin irritationAvoid skin contact. Wear appropriate chemical-resistant gloves.
Eye Irritation H319: Causes serious eye irritationAvoid eye contact. Wear safety glasses or goggles.
Acute Toxicity, Inhalation H332: Harmful if inhaledHandle in a well-ventilated area, preferably a chemical fume hood.
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust or vapors. Use appropriate respiratory protection if needed.

Data sourced from supplier safety information for CAS No. 321596-55-8.

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your first line of defense. The selection of PPE is directly dictated by the hazard assessment.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles, addressing the H319 (Serious eye irritation) hazard.

  • Hand Protection : Nitrile or neoprene gloves are required. Inspect gloves for any signs of degradation or puncture before use. Discard and replace them immediately if contamination occurs, as prolonged contact can lead to skin irritation (H315).

  • Body Protection : A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of solid Methyl 3,5-dibromo-6-hydroxypicolinate and its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks (H332, H335).

Part 3: Waste Collection and Segregation Workflow

Proper segregation of chemical waste is a critical step that prevents dangerous reactions and ensures that waste is sent to the correct disposal facility. Halogenated organic waste must be collected separately from non-halogenated waste.[2]

Step-by-Step Waste Collection Protocol:
  • Container Selection :

    • Use a dedicated, leak-proof, and chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.

    • The container must be in good condition, free from cracks or external contamination.

  • Waste Segregation :

    • Solid Waste : Collect pure, unadulterated Methyl 3,5-dibromo-6-hydroxypicolinate, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated solid waste container labeled for "Halogenated Organic Solids."

    • Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

      • If the solvent is halogenated (e.g., dichloromethane, chloroform), collect it in a container labeled "Halogenated Organic Solvents."

      • If the solvent is non-halogenated (e.g., acetone, ethyl acetate), the mixture must still be disposed of as halogenated waste due to the presence of the brominated compound. Label the container "Halogenated Organic Waste" and list all components.[2]

    • Aqueous Waste : Do not dispose of any quantity of this compound down the drain. Aqueous solutions containing Methyl 3,5-dibromo-6-hydroxypicolinate must be collected as hazardous aqueous waste.

  • Labeling :

    • Immediately label the waste container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste Methyl 3,5-dibromo-6-hydroxypicolinate."

      • List all constituents, including solvents, with approximate percentages.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

      • The accumulation start date (the date the first drop of waste enters the container).

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion.

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from ignition sources or incompatible chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Steps Waste Methyl 3,5-dibromo-6-hydroxypicolinate Waste Generated Decision Solid, Liquid, or Contaminated Material? Waste->Decision Solid Collect in 'Halogenated Organic Solids' Container Decision->Solid Solid Liquid Is the primary solvent halogenated? Decision->Liquid Liquid Contaminated Collect with Solid Waste (e.g., gloves, wipes) Decision->Contaminated Contaminated Material Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Hazards & Date Solid->Label Halogenated_Liquid Collect in 'Halogenated Organic Liquids' Container Liquid->Halogenated_Liquid Yes NonHalogenated_Liquid Collect in 'Halogenated Organic Liquids' Container (label all components) Liquid->NonHalogenated_Liquid No Contaminated->Label Halogenated_Liquid->Label NonHalogenated_Liquid->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Waste Disposal Workflow for Methyl 3,5-dibromo-6-hydroxypicolinate.

Part 4: Spill Management and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the Spill : For small, manageable spills (that you are trained to handle):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if dealing with a fine powder.

    • Contain the spill by gently covering it with a chemical absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb liquids.

    • Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills : For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Part 5: Final Disposal

The ultimate fate of Methyl 3,5-dibromo-6-hydroxypicolinate waste is determined by its classification as a halogenated organic compound.

  • Disposal Method : The required method for this category of waste is high-temperature incineration in a licensed hazardous waste disposal facility.[1] This process ensures the complete destruction of the molecule, preventing the formation of persistent and toxic byproducts like dioxins.

  • Regulatory Compliance : This waste may fall under EPA hazardous waste codes such as F002 if mixed with certain spent halogenated solvents.[3] Your EHS office will make the final determination and manage the manifest for transport and disposal in accordance with the Resource Conservation and Recovery Act (RCRA).[2]

  • Scheduling Pickup : Once your waste container is approaching 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a pickup. Do not allow hazardous waste to accumulate indefinitely.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Code List. [Link]

  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • 3M. (2023, June 6). Safety Data Sheet. [Link]

  • WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2010, January 14). Safety Data Sheet. [Link]

Sources

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